Product packaging for Calphostin C(Cat. No.:CAS No. 121263-19-2)

Calphostin C

Cat. No.: B1678507
CAS No.: 121263-19-2
M. Wt: 790.8 g/mol
InChI Key: LSUTUUOITDQYNO-NHCUHLMSSA-N
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Description

Calphostin C is a naphthalenone.
Carbonic acid, 2-(12-(2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester has been reported in Cladosporium cladosporioides with data available.
structure given in first source;  isolated from Cladosporium cladosporioides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H38O14 B1678507 Calphostin C CAS No. 121263-19-2

Properties

Key on ui mechanism of action

Calphostin C is a potent inhibitor of protein kinase C (IC50 = 0.05 mM). Calphostin C also inhibits protein kinase A at much higher concentrations (IC50>50mM).
Calphostin-c inhibits protein kinase C (PKC) isoenzymes by covalent modification of the lipid binding regulatory domain. Exposure of cells to calphostin-c elicits PKC independent effects including disruption of intracellular transport, growth inhibition, and stimulation of apoptosis suggesting actions at additional targets. Phospholipase D (PLD) enzymes are targets for activation by PKC /so/ ... the PKC isoenzyme selectivity for activation of two mammalian PLD enzymes, PLD1 and PLD2, by PKC /were investigated/. ..../Examining/ the sensitivity of this process to widely used PKC inhibitors /resulted in/ the surprising finding that calphostin-c is a potent direct inhibitor of PLD1 and PLD2. In vitro, calphostin-c inhibits activity of both PLD1 and PLD2 with an IC(50) of approximately 100 nM. Inhibition is not overcome by protein and lipid activators of these enzymes and does not involve blockade of phosphatidylinositol 4,5-bisphosphate-dependent PLD binding to substrate containing liposomes. Studies using a series of deletion and point mutants of the enzymes suggest that calphostin-c targets the PLD catalytic domain. Inhibition of PLD by calphostin-c in vitro involves stable and apparently irreversible modification of the enzyme. Activity of both PLD1 and PLD2 can be inhibited by calphostin-c treatment of intact cells in a manner that is independent of upstream actions of PKC. Our results suggest that inhibition of PLD1 and PLD2 may explain some of the PKC-independent effects of calphostin-c observed when the compound is applied to intact cells.
Vascular smooth muscle cells (VSMCs) play a major role in the development of atherosclerotic and restenotic lesions. The apoptotic process has been implicated in the development of this pathology. ... This study ... characterized the induction of apoptosis by calphostin C (CC), a protein kinase C (PKC) inhibitor, in primary human coronary artery smooth muscle cells in the presence and absence of insulin-like growth factor-I (IGF-I). Additionally, ... signal transduction pathways important for IGF-I mediated protection /were investigated/. Calphostin C induced apoptosis, as measured by terminal deoxy-UTP nick-end labeling (TUNEL), in a time- and dose-dependent manner, approaching 20% within 6 hr of 50 nM calphostin C treatment. The amount of apoptosis increased to 44.58+/-8.08%, 47.54+/-1.66% and 78.1+/-11.9% after 8, 10 and 12 hr of treatment, respectively (p<0.01 vs. control). IGF-I offered significant protection (p<0.05) at 8 and 10 hr of treatment (60.6% and 52.5% protection, respectively). DNA ELISA confirmed the apoptotic effect of calphostin C and the protective effect of IGF-I. After 6 hr of calphostin C treatment, DNA ELISA revealed 11.20+/-1.53 fold greater apoptosis as compared to baseline values. IGF-I treatment offered a level of protection of 46.6% as measured by DNA ELISA (p=0.06). Apoptosis was further qualitatively confirmed by time-lapse video microscopy and scanning electron microscopy. Interestingly, inhibitors of phosphatidylinositol-3-kinase (PI-3-K), p38 and extracellular regulated kinase (ERK) activation significantly (p<0.05 vs. calphostin C only treatment) increased apoptosis when used in conjunction with calphostin C. Inhibitors of phospatidylinositol-3-kinase and ERK activation reversed IGF-I protection. However, the p38 inhibitor SB203580 failed to reverse IGF-I protection. ...
...Tissue transglutaminase (tTG) has been recognized as a mediator of apoptosis in various experimental models. ... Activation of tTG in cells exposed to the apoptotic inducer calphostin C triggers the crosslinking of dual leucine zipper-bearing kinase (DLK), a proapoptotic kinase acting as an essential component of the c-Jun amino-terminal kinase (JNK) signaling pathway. As a consequence of this observation, ... experiments to investigate the functional relevance of DLK oligomerization in tTG-mediated apoptosis /were undertaken/. /The/ results indicate that, in cells undergoing calphostin C-induced apoptosis, tTG-dependent DLK oligomerization occurs early in the apoptotic response. Both immunocomplex kinase assays and immunoblotting with phosphospecific antibodies revealed that oligomer formation by tTG-mediated crosslinking reactions significantly enhanced the kinase activity of DLK and its ability to activate the JNK pathway. Moreover, functional studies demonstrate that tTG-mediated oligomerization of wild-type DLK sensitizes cells to calphostin C-induced apoptosis, while crosslinking of a kinase-inactive variant of DLK does not. Collectively, these data strongly suggest that tTG facilitates apoptosis, at least partly, by oligomerization and activation of the proapoptotic kinase DLK.
For more Mechanism of Action (Complete) data for CALPHOSTIN C (11 total), please visit the HSDB record page.

CAS No.

121263-19-2

Molecular Formula

C44H38O14

Molecular Weight

790.8 g/mol

IUPAC Name

[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate

InChI

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1

InChI Key

LSUTUUOITDQYNO-NHCUHLMSSA-N

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

Appearance

Solid powder

Color/Form

Red to brown powder

Other CAS No.

121263-19-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

DMF /dimethylformamide/ 1 mg/mL;  DMSO /dimethylsulfoxide/ 1 mg/mL;  ethanol 1 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PKF115584;  PKF 115 584;  PKF 115-584;  Calphostin C;  UCN 1028C;  Perylene, carbonic acid deriv.

Origin of Product

United States

Foundational & Exploratory

Calphostin C: A Technical Guide to its Mechanism of Action on Protein Kinase C Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. Its unique mechanism of action, targeting the regulatory domain of PKC, has made it a valuable tool in dissecting PKC-mediated signaling pathways. This technical guide provides an in-depth exploration of this compound's interaction with PKC isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows. A key characteristic of this compound is its light-dependent activity, a factor that must be considered in experimental design and data interpretation.

Core Mechanism of Action

This compound exerts its inhibitory effect by targeting the regulatory domain of PKC, specifically the C1 domain.[1][2] This domain is the binding site for diacylglycerol (DAG) and phorbol esters, which are essential for the activation of conventional and novel PKC isoforms.[1][2] this compound acts as a competitive inhibitor at this site, preventing the binding of these second messengers and thereby locking the enzyme in an inactive conformation.[1][2]

The inhibitory action of this compound is notably light-dependent.[3] Exposure to light, including ambient laboratory light, is required for its full inhibitory potential. This photoactivation leads to the generation of singlet oxygen, which causes irreversible, site-specific oxidative modification of PKC.[3]

Interestingly, at high concentrations (greater than 2 µM) and in the presence of light, this compound can paradoxically activate PKC.[3] This is attributed to the induction of endoplasmic reticulum (ER) stress and subsequent leakage of calcium into the cytosol, which can then activate calcium-sensitive PKC isoforms.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against PKC has been determined in various studies. While a comprehensive analysis across all individual isoforms is limited in publicly available literature, the existing data demonstrates potent inhibition.

PKC IsoformIC50 (nM)Source Organism/Cell LineNotes
PKC (General)50Not SpecifiedWidely cited general potency.
Rat Brain PKC50Rat
PKCα75-100Bovine (recombinant)50% inhibition observed in this range.
PKCε75-100Bovine (recombinant)Similarly inactivated as PKCα.

Note: IC50 values for other specific PKC isoforms (β, γ, δ, ζ, η, θ) with this compound are not consistently reported in the surveyed literature.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical PKC activation pathway and the point of intervention by this compound.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates Substrate Downstream Substrates PKC_active->Substrate Phosphorylates Receptor GPCR / RTK G_Protein G-Protein Receptor->G_Protein Signal G_Protein->PLC PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane CalphostinC This compound CalphostinC->PKC_inactive Binds to C1 domain, prevents activation ER ER IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_active Activates (cPKC)

Diagram 1: PKC signaling pathway and this compound inhibition.

Experimental Protocols

Determining the inhibitory activity of this compound on PKC isoforms typically involves two key types of in vitro assays: kinase activity assays and binding assays.

In Vitro PKC Kinase Activity Assay (General Protocol)

This protocol measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from ATP into a specific substrate.

Materials:

  • Purified PKC isoforms

  • This compound

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • Mg²⁺/ATP cocktail (75 mM MgCl₂ and 500 µM ATP in ADB)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and fluid

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Sonicate the lipid activator on ice for at least one minute before use.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following in order:

    • 10 µL Substrate cocktail

    • 10 µL of this compound dilution or vehicle control

    • 10 µL Assay Dilution Buffer

    • 10 µL Lipid activator

    • 10 µL of purified PKC enzyme (25-100 ng)

  • Initiation: Start the reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture.

  • Incubation: Gently vortex and incubate the reaction tubes at 30°C for 10 minutes. The reaction time should be within the linear range of the assay.

  • Termination: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid.

    • Wash once with acetone.

  • Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

[³H]Phorbol Dibutyrate ([³H]PDBu) Binding Assay (General Protocol)

This competitive binding assay measures the ability of this compound to displace the binding of a radiolabeled phorbol ester to the C1 domain of PKC.

Materials:

  • Purified PKC isoforms

  • This compound

  • [³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phosphatidylserine

  • CaCl₂

  • Bovine Serum Albumin (BSA)

  • Polyethylenimine-treated glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a reaction tube, combine:

    • Binding Buffer

    • Phosphatidylserine

    • CaCl₂

    • BSA

    • [³H]PDBu (at a concentration near its Kd)

    • Purified PKC enzyme

    • This compound dilution or vehicle control

  • Incubation: Incubate the mixture under conditions that allow for equilibrium binding (e.g., 30 minutes at room temperature). Crucially, expose the samples to a consistent light source during incubation.

  • Filtration: Rapidly filter the reaction mixture through the polyethylenimine-treated glass fiber filters to separate bound from free [³H]PDBu.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PDBu). Calculate the percentage of inhibition of [³H]PDBu binding by this compound to determine its IC50.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for assessing PKC inhibition and the logical relationship of this compound's dual-action mechanism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified PKC Isoforms - this compound Dilutions - Substrates & Buffers Kinase_Assay Kinase Activity Assay ([γ-³²P]ATP incorporation) Reagents->Kinase_Assay Binding_Assay Binding Assay ([³H]PDBu displacement) Reagents->Binding_Assay Quantification Quantify Radioactivity (Scintillation Counting) Kinase_Assay->Quantification Binding_Assay->Quantification IC50_Calc Calculate % Inhibition and IC50 Values Quantification->IC50_Calc

Diagram 2: General experimental workflow for PKC inhibition assay.

CalphostinC_Dual_Action cluster_low_conc Low Concentration (<200 nM) cluster_high_conc High Concentration (>2 µM) CalphostinC This compound + Light Inhibition Competitive binding to C1 domain CalphostinC->Inhibition Singlet_Oxygen Singlet Oxygen Generation CalphostinC->Singlet_Oxygen PKC_Inhibition PKC Inhibition Inhibition->PKC_Inhibition ER_Stress ER Stress & Ca²⁺ Leakage Singlet_Oxygen->ER_Stress PKC_Activation PKC Activation ER_Stress->PKC_Activation

Diagram 3: Dual concentration-dependent action of this compound.

Conclusion

This compound remains a cornerstone tool for studying PKC signaling. Its well-defined, light-dependent mechanism of action, targeting the regulatory C1 domain, provides a high degree of specificity. Researchers and drug development professionals should be mindful of its dual, concentration-dependent effects and the necessity of light for its canonical inhibitory activity. The provided protocols offer a foundational approach for investigating the impact of this compound and other potential inhibitors on PKC isoform activity. Further research to delineate the precise IC50 values of this compound across the full spectrum of PKC isoforms would provide a more complete understanding of its inhibitory profile.

References

Calphostin C: A Technical Guide to its Origin, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a naturally occurring polycyclic aromatic compound that has garnered significant interest in the scientific community for its potent and specific inhibition of protein kinase C (PKC).[1] Its unique light-dependent mechanism of action and cytotoxic effects against various cancer cell lines have made it a valuable tool in cell biology research and a potential candidate for photodynamic therapy.[2][3] This technical guide provides a comprehensive overview of the origin, chemical structure, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Origin and Discovery

This compound is a secondary metabolite produced by the fungus Cladosporium cladosporioides.[1][2] It was first isolated and characterized as part of a screening program for novel inhibitors of protein kinase C.[1] this compound belongs to a class of compounds known as perylenequinones, which are characterized by their polycyclic aromatic core.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a rigid perylenequinone skeleton. All calphostins share this fundamental 3,10-perylenequinone structure.[4] The complete chemical name for this compound is [(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄₄H₃₈O₁₄
Molecular Weight 790.76 g/mol
CAS Number 121263-19-2
Appearance Red to brown powder
Solubility Soluble in DMSO and ethanol

Data sourced from Tocris Bioscience.

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of protein kinase C (PKC).[1] A remarkable feature of its inhibitory activity is its dependence on light.[2] In the presence of light, this compound is fully activated and exerts its inhibitory effect.[2]

The mechanism of inhibition involves the regulatory domain of PKC.[1] this compound competes with the binding of diacylglycerol (DAG) and phorbol esters, which are endogenous and exogenous activators of PKC, respectively.[1][2] By binding to this site, this compound prevents the conformational changes required for PKC activation.

Signaling Pathway of PKC Inhibition by this compound

PKC_Inhibition cluster_activation PKC Activation Pathway cluster_inhibition Inhibition by this compound GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds to Regulatory Domain PKC_active Active PKC PKC_inactive->PKC_active Activates Substrate Substrate PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate CalphostinC This compound CalphostinC->PKC_inactive Competitively Binds to Regulatory Domain Light Light Light->CalphostinC

Caption: Mechanism of PKC inhibition by this compound.

Table 2: Biological Activity of this compound
TargetIC₅₀Conditions
Protein Kinase C (PKC) 50 nMCell-free assay, light-dependent
cAMP-dependent protein kinase (PKA) > 50 µM
Tyrosine-specific protein kinase > 50 µM
Malignant glioma cell proliferation ~40 - 60 nMIn vitro, light-treated

Data compiled from Kobayashi et al. (1989) and Tocris Bioscience.[1]

Experimental Protocols

Fermentation and Isolation of this compound (Generalized Protocol)

This protocol is a generalized representation based on standard mycology and natural product chemistry techniques.

1. Fungal Strain and Culture Maintenance:

  • The producing organism is Cladosporium cladosporioides.
  • Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.

2. Seed Culture Preparation:

  • Inoculate a loopful of mycelia from a PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth).
  • Incubate at 25-28°C for 2-3 days on a rotary shaker at 150-200 rpm.

3. Production Fermentation:

  • Inoculate a 10 L fermenter containing a suitable production medium (e.g., a yeast extract-malt extract-glucose medium) with the seed culture (5-10% v/v).
  • Maintain the fermentation at 25-28°C with aeration and agitation for 5-7 days. Monitor pH and glucose consumption.

4. Extraction:

  • After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.
  • Extract the mycelial cake and the culture filtrate separately with an organic solvent such as acetone or ethyl acetate.
  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

5. Purification:

  • Subject the crude extract to a series of chromatographic separations.
  • Silica Gel Column Chromatography: Elute with a gradient of hexane and ethyl acetate to separate major fractions.
  • Sephadex LH-20 Column Chromatography: Use methanol as the eluent for further purification.
  • High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Workflow for this compound Isolation and Purification

Isolation_Workflow Fermentation Fermentation of Cladosporium cladosporioides Harvest Harvest Mycelia and Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation Sephadex Sephadex LH-20 Chromatography Fractionation->Sephadex Purified_Fraction Partially Purified Fraction Sephadex->Purified_Fraction HPLC Reversed-Phase HPLC Purified_Fraction->HPLC Pure_CalphostinC Pure this compound HPLC->Pure_CalphostinC

Caption: Generalized workflow for the isolation of this compound.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of this compound against PKC.

1. Reagents and Buffers:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.
  • PKC Enzyme: Purified recombinant PKC.
  • Substrate: A specific peptide substrate for PKC (e.g., Ac-FKKSFKL-NH₂).
  • ATP: [γ-³²P]ATP (radiolabeled) and unlabeled ATP.
  • Lipid Activator: Phosphatidylserine (PS) and diacylglycerol (DAG) vesicles.
  • Inhibitor: this compound dissolved in DMSO.
  • Stop Solution: 75 mM phosphoric acid.
  • P81 Phosphocellulose Paper.

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, PKC enzyme, peptide substrate, and the lipid activator.
  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.
  • Crucially, expose the reaction mixtures to a consistent source of fluorescent light for a defined period to activate this compound. A parallel set of reactions should be kept in the dark as a control.
  • Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).
  • Incubate the reaction at 30°C for 10-15 minutes.
  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
  • Measure the radioactivity remaining on the P81 papers using a scintillation counter. This radioactivity corresponds to the amount of ³²P incorporated into the peptide substrate.

3. Data Analysis:

  • Calculate the percentage of PKC inhibition for each concentration of this compound relative to the light-exposed control without the inhibitor.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound remains a cornerstone tool for studying PKC-mediated signaling pathways. Its unique light-dependent mechanism of action provides a level of experimental control not seen with many other kinase inhibitors. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work or in the discovery of novel therapeutics targeting similar pathways. Further research into the total synthesis of this compound and its analogs continues to provide deeper insights into its structure-activity relationships and potential for therapeutic development.[5]

References

Light-Dependent Inhibition of Protein Kinase C by Calphostin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique mechanism of Protein Kinase C (PKC) inhibition by Calphostin C, a potent, selective, and photo-dependent antagonist. This document provides a comprehensive overview of its mode of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, tailored for professionals in research and drug development.

Core Concepts: The Photo-inducible Inhibition of PKC by this compound

This compound, a secondary metabolite of the fungus Cladosporium cladosporioides, stands out as a highly specific inhibitor of Protein Kinase C.[1] Its inhibitory activity is critically dependent on exposure to light, a feature that allows for spatiotemporal control of PKC signaling in experimental settings.[1][2]

Mechanism of Action: this compound competitively binds to the diacylglycerol (DAG) and phorbol ester binding site within the C1 regulatory domain of PKC.[2] However, this binding alone is not sufficient for inhibition. Upon exposure to visible light, the polycyclic hydrocarbon structure of this compound absorbs photons, leading to its photoexcitation.[2] This excited state of this compound facilitates an irreversible, site-specific oxidative modification of PKC, rendering the enzyme inactive.[3] This process is believed to involve the generation of singlet oxygen, particularly at higher concentrations of this compound, which can then lead to broader cellular effects, including endoplasmic reticulum stress.[4][5][6][7]

Selectivity: this compound exhibits high selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase and tyrosine-specific protein kinase, with a reported selectivity of over 1000-fold. This specificity is attributed to its unique mechanism of targeting the regulatory C1 domain, which is not present in all kinase families.[8]

Quantitative Data on PKC Inhibition

TargetIC50 (with light)ConditionsReference
Protein Kinase C (general)50 nMCell-free assay
Protein Kinase C (from rat brain)50 nMNot specified[9]
PKC-alpha (conventional)75-100 nM (for 50% inhibition)Inactivation in vitro[10]
PKC-epsilon (novel)75-100 nM (for 50% inhibition)Inactivation in vitro[10]
Malignant Glioma Cells~40-60 nMCell proliferation assay

Note: In the absence of light, the inhibitory activity of this compound is negligible. The provided IC50 values are all under conditions of light exposure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PKC signaling pathway and a typical experimental workflow for studying this compound's effects.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (e.g., Proliferation, Gene Expression) Substrates->Response CalphostinC This compound CalphostinC->PKC Inhibits (light-dependent) Light Light

Caption: PKC signaling pathway and the point of inhibition by this compound.

CalphostinC_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Assay iv_start Prepare reaction mix: PKC enzyme, substrate, ATP, cofactors iv_add_calphostin Add this compound (or vehicle control) iv_start->iv_add_calphostin iv_dark_incubate Pre-incubate in dark iv_add_calphostin->iv_dark_incubate iv_light_expose Expose to light (or keep in dark for control) iv_dark_incubate->iv_light_expose iv_kinase_reaction Initiate kinase reaction iv_light_expose->iv_kinase_reaction iv_measure Measure substrate phosphorylation iv_kinase_reaction->iv_measure cell_start Culture cells cell_add_calphostin Add this compound (or vehicle control) cell_start->cell_add_calphostin cell_dark_incubate Pre-incubate in dark cell_add_calphostin->cell_dark_incubate cell_light_expose Expose to light (or keep in dark for control) cell_dark_incubate->cell_light_expose cell_stimulate Stimulate with PKC activator (e.g., PMA) cell_light_expose->cell_stimulate cell_lyse Lyse cells cell_stimulate->cell_lyse cell_measure Measure downstream endpoint (e.g., protein phosphorylation, gene expression) cell_lyse->cell_measure

Caption: Experimental workflows for in vitro and cell-based assays with this compound.

Experimental Protocols

The following are generalized protocols for assessing the light-dependent inhibition of PKC by this compound. Specific details may need to be optimized for individual experimental systems.

In Vitro PKC Kinase Assay (Radioactive)

Objective: To determine the direct inhibitory effect of light-activated this compound on PKC enzyme activity.

Materials:

  • Purified PKC isozyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

  • Light source (e.g., a standard laboratory fluorescent light)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution.

    • Prepare a reaction mixture containing assay buffer, PS/DAG liposomes, and the PKC substrate.

    • Prepare a separate ATP solution containing [γ-³²P]ATP.

  • Assay Setup:

    • In microcentrifuge tubes, add the reaction mixture.

    • Add desired concentrations of this compound (and a DMSO vehicle control).

    • Add the purified PKC enzyme to each tube.

  • Pre-incubation and Light Activation:

    • Incubate the tubes in the dark for a period (e.g., 10-30 minutes) to allow this compound to bind to PKC.

    • Expose the tubes to a light source for a defined period (e.g., 15-30 minutes). For the "dark" control, keep a parallel set of tubes wrapped in foil.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each tube.

    • Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Termination and Measurement:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 papers using a scintillation counter to quantify substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each this compound concentration relative to the light-exposed vehicle control.

    • Determine the IC50 value from a dose-response curve.

Cell-Based PKC Activity Assay

Objective: To assess the effect of light-activated this compound on PKC activity within intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer

  • Phospho-specific antibodies for downstream PKC substrates (e.g., phospho-MARCKS)

  • Standard Western blotting reagents and equipment

  • Light source

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control).

  • Pre-incubation and Light Activation:

    • Incubate the cells in the dark for a period (e.g., 30-60 minutes) to allow for this compound uptake.

    • Expose the cells to a light source for a defined period (e.g., 30 minutes). Keep a parallel set of plates in the dark as a control.

  • PKC Activation:

    • Following light exposure, stimulate the cells with a PKC activator like PMA for a specific time (e.g., 15-30 minutes) to induce the phosphorylation of PKC substrates.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for a phosphorylated downstream target of PKC.

    • Use an appropriate secondary antibody and a detection system to visualize the protein bands.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene).

  • Data Analysis:

    • Quantify the band intensities to determine the level of PKC substrate phosphorylation in each condition.

    • Calculate the percentage of inhibition of PMA-induced phosphorylation by this compound.

Concluding Remarks

This compound remains a valuable tool for the study of PKC signaling due to its high specificity and unique mode of light-dependent activation. This property allows for precise experimental control, enabling researchers to investigate the acute consequences of PKC inhibition. The methodologies and data presented in this guide provide a solid foundation for designing and interpreting experiments utilizing this potent photoactivatable inhibitor. Further research to delineate the IC50 values across a broader range of PKC isozymes in a systematic, comparative manner would be of significant value to the scientific community.

References

Calphostin C: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction pathways regulating growth, differentiation, and apoptosis.[1] Isolated from the fungus Cladosporium cladosporioides, this compound has become an invaluable tool in cell biology research due to its unique, light-dependent mechanism of action.[2][3][4] This technical guide provides an in-depth overview of the discovery, history, and biochemical properties of this compound, with a focus on the experimental methodologies that have been instrumental in its characterization.

Discovery and Isolation

This compound was first reported in 1989 by Kobayashi and colleagues as part of a screening program for PKC inhibitors from microbial sources. It belongs to a class of perylenequinone compounds known as calphostins.[1]

Isolation from Cladosporium cladosporioides

The following is a generalized protocol for the isolation and purification of this compound based on the initial discovery.

Experimental Protocol: Fermentation and Isolation of this compound

  • Fermentation: Cladosporium cladosporioides is cultured in a suitable liquid medium containing glucose, peptone, yeast extract, and inorganic salts. The fermentation is carried out for several days under aerobic conditions at a controlled temperature and pH to optimize the production of secondary metabolites, including this compound.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelial cake is then extracted with an organic solvent, such as acetone or methanol, to solubilize the calphostins.

  • Solvent Partitioning: The crude extract is concentrated and subjected to solvent-solvent partitioning. Typically, the extract is partitioned between ethyl acetate and water. The organic layer, containing this compound, is collected.

  • Chromatographic Purification: The crude this compound is purified using a series of chromatographic techniques. This may include:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient) to yield pure this compound.

  • Characterization: The purified this compound is characterized by various spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy, to confirm its structure and purity.[2]

Mechanism of Action: A Light-Dependent PKC Inhibitor

This compound exerts its inhibitory effect on PKC by targeting the regulatory domain of the enzyme. Specifically, it competes with the binding of diacylglycerol (DAG) and phorbol esters, which are essential for PKC activation.[3] A pivotal discovery by Bruns and colleagues in 1991 revealed that the inhibitory activity of this compound is strikingly dependent on exposure to light.[3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against various kinases and its cytotoxic effects on different cell lines are summarized in the tables below.

Kinase TargetIC50 (nM)Notes
Protein Kinase C (PKC)50Potent and specific inhibition.
cAMP-dependent Protein Kinase (PKA)> 50,000Demonstrates high selectivity for PKC.
Tyrosine-specific Protein Kinase> 50,000
Myosin Light Chain Kinase (MLCK)> 5,000
Protein Kinase G (PKG)> 25,000
p60v-src Protein Tyrosine Kinase> 50,000
Cell LineIC50 (nM)Conditions
Malignant Glioma Cells~ 40 - 60Light-treated conditions.[3]
HeLa S3230
MCF-7180
Experimental Protocols for Characterizing PKC Inhibition

Protein Kinase C Inhibition Assay (Radiometric)

This protocol is a standard method for assessing PKC activity and its inhibition.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5), PKC activators (phosphatidylserine and diacylglycerol), CaCl2, and a PKC substrate (e.g., histone H1 or a specific peptide substrate).

  • Enzyme and Inhibitor Incubation: Add purified PKC enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound in the presence of light (e.g., under a standard fluorescent lamp) for a defined period. A control group should be kept in the dark.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper discs (e.g., P81).

  • Washing: Wash the paper discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

[³H]Phorbol-12,13-dibutyrate (PDBu) Binding Assay

This assay measures the ability of a compound to compete with the binding of a radiolabeled phorbol ester to the regulatory domain of PKC.

  • Binding Buffer Preparation: Prepare a binding buffer containing Tris-HCl, pH 7.5, KCl, CaCl2, and bovine serum albumin.

  • Incubation Mixture: In a microcentrifuge tube, combine the binding buffer, purified PKC, phosphatidylserine, [³H]PDBu, and varying concentrations of this compound. Expose the samples to light during incubation.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the free ligand. This can be achieved by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]PDBu binding.

Cellular Effects of this compound: Beyond PKC Inhibition

The photoactivatable nature of this compound has made it a valuable tool for inducing acute cellular responses. Research has revealed that its cytotoxic effects are not solely due to PKC inhibition but also involve the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.

Signaling Pathways and Experimental Workflows

CalphostinC_Mechanism cluster_0 Light-Dependent Activation cluster_1 PKC Inhibition Pathway cluster_2 ER Stress and Apoptosis Pathway Light Light Calphostin_C_inactive This compound (Inactive) Light->Calphostin_C_inactive Calphostin_C_active This compound (Photoactivated) Calphostin_C_inactive->Calphostin_C_active Photoactivation PKC Protein Kinase C DAG Diacylglycerol Phorbol_Esters Phorbol Esters Regulatory_Domain Regulatory Domain PKC_Activation PKC Activation Downstream_Signaling Downstream Signaling Inhibition Inhibition ER Endoplasmic Reticulum ER_Stress ER Stress UPR Unfolded Protein Response (UPR) JNK_Activation JNK Activation Caspase_Activation Caspase Activation Apoptosis Apoptosis

Experimental_Workflow_ER_Stress Start Start: Cancer Cell Culture Treatment Treat with this compound (+/- Light Exposure) Start->Treatment Incubation Incubate for Various Time Points Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V Staining) Incubation->Apoptosis_Analysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Immunoblotting Immunoblotting Protein_Quantification->Immunoblotting Caspase_Assay Caspase Activity Assay Protein_Quantification->Caspase_Assay Phospho_JNK Detect Phospho-JNK Immunoblotting->Phospho_JNK Total_JNK Detect Total JNK Immunoblotting->Total_JNK End End: Data Analysis Phospho_JNK->End Total_JNK->End Caspase_Cleavage Detect Cleaved Caspases Caspase_Assay->Caspase_Cleavage Caspase_Cleavage->End Flow_Cytometry Flow Cytometry Apoptosis_Analysis->Flow_Cytometry Flow_Cytometry->End

Experimental Protocol: Analysis of ER Stress and Apoptosis

The following protocol outlines the key steps to investigate the induction of ER stress and apoptosis by this compound.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

    • Treat the cells with a working concentration of this compound (e.g., 50-100 nM).

    • For photoactivation, expose the treated cells to a light source (e.g., a standard laboratory fluorescent light) for a defined period (e.g., 30-60 minutes). Control plates should be kept in the dark.

  • Time-Course Analysis: Harvest cells at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Immunoblot Analysis for ER Stress Markers:

    • Lyse the harvested cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key ER stress markers, such as phosphorylated JNK (c-Jun N-terminal kinase) and total JNK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Caspase Activity Assays:

    • Prepare cell lysates at different time points.

    • Use commercially available caspase activity assay kits (e.g., for caspase-3, -7, -9) that utilize a colorimetric or fluorometric substrate.

    • Measure the enzyme activity according to the manufacturer's instructions.

  • Analysis of Apoptosis by Flow Cytometry:

    • Stain the cells with Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis/necrosis).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion

This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling pathways. Its discovery from a fungal source highlights the importance of natural products in drug discovery. The elucidation of its unique light-dependent mechanism of action has not only provided a means for acute and localized inhibition of PKC in experimental settings but has also opened avenues for its potential application in photodynamic therapy. The ability of this compound to induce ER stress and apoptosis, independent of its effects on PKC, adds another layer to its complex biological activity and underscores its potential as a lead compound for the development of novel anticancer agents. This guide provides a comprehensive overview of the key findings and methodologies that have shaped our understanding of this remarkable molecule.

References

Calphostin C: A Technical Guide on its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calphostin C, a polycyclic hydrocarbon derived from the fungus Cladosporium cladosporioides, is a well-characterized and potent inhibitor of Protein Kinase C (PKC).[1][2] Its mechanism of action is notable for being both highly selective and dependent on photoactivation.[2][3] By targeting the regulatory domain of PKC, this compound competitively inhibits the binding of diacylglycerol (DAG) and phorbol esters, thereby preventing enzyme activation.[4] Beyond its canonical role as a PKC inhibitor, this compound exhibits a range of other biological activities, including the induction of apoptosis through multiple pathways, inhibition of cell proliferation, and modulation of ion channels and other signaling molecules.[5][6][7] These effects are often triggered at concentrations similar to those required for PKC inhibition. Notably, this compound can induce significant endoplasmic reticulum (ER) stress, an effect that is independent of its action on PKC and contributes significantly to its cytotoxic and pro-apoptotic activity.[8] This guide provides an in-depth overview of the molecular targets, biological activities, and underlying mechanisms of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: PKC Inhibition

The primary and most well-documented activity of this compound is the potent and specific inhibition of Protein Kinase C.

2.1 Targeting the Regulatory Domain Unlike ATP-competitive kinase inhibitors that target the catalytic domain, this compound interacts with the regulatory domain of PKC.[4] Specifically, it competes for the C1 domain, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[9] This interaction prevents the conformational changes necessary for PKC activation, effectively locking the enzyme in an inactive state.[4] The inhibition applies to both Ca2+-dependent conventional isoforms (e.g., PKC-α) and Ca2+-independent novel isoforms (e.g., PKC-ε).[10]

2.2 Light-Dependent Activity A unique characteristic of this compound is that its inhibitory activity is strictly dependent on exposure to light.[2][11] Ordinary fluorescent light is sufficient to activate the compound, which then causes an irreversible, site-specific oxidative modification of PKC.[2][8] This photo-dependent mechanism has led to its exploration as a potential agent for photodynamic cancer therapy.[6][8] In the absence of light, its inhibitory effects on cell proliferation and viability are significantly reduced.[6] Interestingly, at high concentrations (>2 µM), light-activated this compound can generate singlet oxygen, leading to calcium leakage from the ER and subsequent PKC activation, a contradictory effect to its primary inhibitory role at lower concentrations.[12]

cluster_0 PKC Activation Pathway cluster_1 This compound Inhibition DAG Diacylglycerol (DAG) / Phorbol Esters PKC_Inactive Inactive PKC DAG->PKC_Inactive Binds to Regulatory Domain PKC_Active Active PKC (Translocated to Membrane) PKC_Inactive->PKC_Active Activates Downstream Downstream Substrate Phosphorylation PKC_Active->Downstream CalphostinC This compound Block CalphostinC->Block Light Light Light->CalphostinC Photoactivates Block->PKC_Inactive Competitively Binds to Regulatory Domain

Caption: Mechanism of light-dependent PKC inhibition by this compound.

Molecular Targets and Quantitative Data

While PKC is its primary target, this compound interacts with several other cellular components.

Table 1: Potency of this compound Against Various Molecular Targets

Target IC50 Value Notes
Protein Kinase C (PKC) 50 nM Potent and highly selective.[3]
cAMP-dependent protein kinase (PKA) > 50 µM Over 1000-fold more selective for PKC.[4]
Tyrosine-specific protein kinase > 50 µM Highly selective for PKC.[4]
Myosin light chain kinase (MLCK) > 5 µM Minimal inhibition at higher concentrations.[13]
Protein Kinase G (PKG) > 25 µM Minimal inhibition at higher concentrations.[13]
p60v-src protein tyrosine kinase > 50 µM Minimal inhibition at higher concentrations.[13]
L-type Ca2+ Channels Potent Blockade Inhibition is also light-dependent.[7][11]

| Tcf/β-catenin complex | Antagonist | Activity has been observed.[3][14] |

Table 2: Cytotoxic and Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Activity Type Effective Concentration Time Notes
Malignant Glioma Cells Inhibition of Proliferation IC50 ~ 40 - 60 nM Not Specified Activity observed under light-treated conditions.[3][6]
MCF-7 (Breast Carcinoma) Reduction in Viability 15 - 100 nM 24 hours Significant reduction observed with photoactivated this compound.[8]
PANC-1 (Pancreatic Cancer) Reduction in Viability 15 - 100 nM 24 hours Significant reduction observed with photoactivated this compound.[8]
U251 (Glioblastoma) Reduction in Viability 15 - 100 nM 24 hours Significant reduction observed with photoactivated this compound.[8]

| NALM-6 (B-cell Leukemia) | Apoptosis Induction | 5 µM | 10 min - 6 hours | Induced 100% cell death.[15] |

Key Biological Activities and Signaling Pathways

This compound's cellular effects extend beyond simple enzyme inhibition, primarily culminating in the induction of programmed cell death and the halting of cell growth.

4.1 Induction of Apoptosis this compound is a robust inducer of apoptosis through multiple, interconnected signaling cascades.[15][16]

  • ER Stress-Mediated Apoptosis (PKC-Independent): One of the earliest cellular responses to this compound is the impairment of glycoprotein export from the endoplasmic reticulum, leading to ER vacuolization.[8] This disruption triggers a potent ER stress response, characterized by the activation of c-Jun N-terminal kinase (JNK) and protein kinase R-like ER kinase (PERK), and increased expression of the pro-apoptotic transcription factor CHOP (GADD153).[8][17] This pathway is considered a major contributor to this compound's cytotoxicity and is not mimicked by other PKC inhibitors like staurosporine, indicating its independence from PKC inhibition.[8]

  • Caspase Activation: The apoptotic process induced by this compound is caspase-dependent.[8] Studies have shown early and substantial activation of the initiator caspase-9 and the executioner caspases-7 and -3.[8] The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) apoptosis pathway.[8] This is further evidenced by the cleavage of poly(ADP-ribose)polymerase (PARP), a key substrate of activated caspase-3.[8][18]

  • JNK Pathway Activation: In some cell lines, this compound induces apoptosis via a pathway involving tissue transglutaminase (TG2) and the dual leucine zipper kinase (DLK). It is proposed that an intracellular rise in Ca2+ (a known effect of this compound) activates TG2, which in turn causes oligomerization and activation of DLK, a potent upstream activator of the JNK pathway, ultimately leading to apoptosis.[5]

  • Modulation of Bcl-2: In lymphoma cells, this compound can synergize with other chemotherapeutic agents by promoting the downregulation of serine-phosphorylated Bcl-2, an anti-apoptotic protein.[19] This suggests that by inhibiting PKC, this compound prevents the phosphorylation that may be required for Bcl-2's protective function.[19]

cluster_0 PKC-Independent Pathway cluster_1 PKC-Dependent & Other Pathways CalphostinC This compound (Photoactivated) ER ER Trafficking Block CalphostinC->ER PKC_Inhibition PKC Inhibition CalphostinC->PKC_Inhibition Ca2 Intracellular Ca2+ Rise CalphostinC->Ca2 ER_Stress ER Stress ER->ER_Stress PERK_JNK PERK & JNK Activation ER_Stress->PERK_JNK CHOP CHOP (GADD153) Expression PERK_JNK->CHOP Caspase_Cascade Caspase-9 -> Caspase-3/7 Activation CHOP->Caspase_Cascade Bcl2 Dephosphorylation of Bcl-2 PKC_Inhibition->Bcl2 Bcl2->Caspase_Cascade TG2_DLK TG2 -> DLK -> JNK Activation Ca2->TG2_DLK TG2_DLK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

4.2 Inhibition of Angiogenesis this compound has been shown to block neovascularization in vivo. In a rat sponge implant model, this compound effectively suppressed the angiogenic responses induced by various cytokines, including basic fibroblast growth factor (bFGF), tumor necrosis factor-alpha (TNF-α), and interleukin-1-alpha (IL-1α).[20] It also completely inhibited angiogenesis stimulated by the direct PKC activator phorbol 12-myristate 13-acetate (PMA), strongly suggesting that its anti-angiogenic effects are mediated through the inhibition of PKC.[20]

Experimental Protocols

5.1 In Vitro Protein Kinase C Inhibition Assay This protocol outlines a general method for assessing the direct inhibitory effect of this compound on PKC activity.

  • Reagents & Materials:

    • Partially purified PKC (e.g., from rat brain).

    • Reaction Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2).

    • Cofactors: Phosphatidylserine (e.g., 100 µg/mL) and Diacylglycerol or Phorbol Ester (e.g., PMA).

    • Substrate: Histone H1 or a specific peptide substrate.

    • [γ-32P]ATP.

    • This compound dissolved in DMSO.

    • Trichloroacetic acid (TCA) or phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, cofactors, and substrate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

    • Crucial Step: Expose the reaction tubes to a standard fluorescent light source for a defined period (e.g., 15-30 minutes) to activate the this compound. A parallel set of tubes should be kept in the dark to confirm light dependency.

    • Add the PKC enzyme to the mixture and pre-incubate for a short period at 30°C.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction for 10-15 minutes at 30°C.

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid, or by precipitating with TCA.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the light-exposed control without inhibitor and determine the IC50 value.

5.2 Cell Viability/Cytotoxicity (MTT) Assay This protocol is used to determine the effect of this compound on the viability of adherent cancer cell lines.[8]

  • Reagents & Materials:

    • Cell Lines (e.g., MCF-7, PANC-1, U251).[8]

    • Complete culture medium.

    • 96-well plates.

    • This compound stock solution in DMSO.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.

    • Crucial Step: Immediately after adding the compound, expose the plate to light for a specified duration (e.g., 30 minutes) to activate this compound.

    • Incubate the plate for the desired time period (e.g., 24 hours) in a standard cell culture incubator.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

A 1. Seed cells in a 96-well plate and allow adherence overnight. B 2. Treat cells with serial dilutions of this compound and vehicle control. A->B C 3. Photoactivate the compound by exposing the plate to light. B->C D 4. Incubate for the desired period (e.g., 24 hours). C->D E 5. Add MTT reagent to each well and incubate for 2-4 hours. D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance with a microplate reader. F->G H 8. Calculate percent viability relative to control. G->H

Caption: Experimental workflow for an MTT cytotoxicity assay with this compound.

5.3 Apoptosis Detection by Annexin V Staining This protocol is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.[8]

  • Reagents & Materials:

    • Cell Lines (e.g., MCF-7).[8]

    • 6-well plates or culture dishes.

    • This compound and vehicle control (DMSO).

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or another viability dye, and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with the desired concentration of photoactivated this compound (and controls) for a specified time (e.g., 18 hours).[8]

    • Harvest both the detached (floating) and adherent cells. Adherent cells can be detached using trypsin or a gentle cell scraper. Pool all cells from each treatment condition.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided Binding Buffer at a concentration of ~1x10^6 cells/mL.

    • Add Annexin V-FITC and the viability dye (e.g., PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples promptly by flow cytometry.

    • Quantify the cell populations:

      • Viable cells (Annexin V- / PI-).

      • Early apoptotic cells (Annexin V+ / PI-).

      • Late apoptotic/necrotic cells (Annexin V+ / PI+).

References

Calphostin C: An In-Depth Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C, a polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides, has established itself as a valuable tool compound in pharmacology and cell biology. Its primary significance lies in its potent and highly selective inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a myriad of cellular processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and workflows. A unique characteristic of this compound is its light-dependent mechanism of action; its inhibitory activity is significantly enhanced upon exposure to fluorescent light.[3][4][5] This property allows for a degree of experimental control over its activity.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₄₄H₃₈O₁₄ and a molecular weight of approximately 790.76 g/mol .[3] It is soluble in organic solvents such as DMSO and ethanol but has poor water solubility.[6][7] For experimental use, it is typically prepared as a stock solution in DMSO and stored at -20°C, protected from light.[8]

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C by interacting with the regulatory domain of the enzyme.[2][3] Specifically, it competitively binds to the diacylglycerol (DAG) and phorbol ester binding site within the C1 domain.[3][9] This action prevents the conformational changes necessary for PKC activation, thereby inhibiting the downstream phosphorylation of its target substrates.[1] Unlike many kinase inhibitors that compete with ATP at the catalytic site, this compound's mechanism provides a higher degree of specificity for PKC.[9]

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetIC₅₀ ValueAssay ConditionsReference(s)
Protein Kinase C (PKC)~50 nMIn vitro kinase assay[1][3][10]
[³H]PDBu binding to PKC~30 nMRadioligand binding assay[1]
Myosin Light Chain Kinase (MLCK)>5 µMIn vitro kinase assay[3][7]
Protein Kinase A (PKA)>50 µMIn vitro kinase assay[2][3][7]
Protein Kinase G (PKG)>25 µMIn vitro kinase assay[3][7]
p60v-src Tyrosine Kinase>50 µMIn vitro kinase assay[3][7]
Phospholipase D₁ and D₂~100 nMIn vitro enzyme assay[4]
L-type Ca²⁺ ChannelsPotent inhibitionElectrophysiology[11]
Table 2: Cellular Effects of this compound
Cell LineEffectIC₅₀ / Effective ConcentrationReference(s)
NALM-6 (Leukemia)Apoptosis Induction5 µM[1]
HL-60 (Leukemia)Apoptotic DNA fragmentationNot specified[3][7]
Malignant Glioma CellsInhibition of cell proliferation~40 - 60 nM (light-treated)[8]
HeLa S3 (Cervical Cancer)Inhibition of cell growth0.23 µM[4]
MCF-7 (Breast Cancer)Inhibition of cell growth0.18 µM[4]
Human MelanocytesSuppression of TPA-induced growth10 nM[12]

Experimental Protocols

Preparation and Handling of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 0.79 mg of this compound (MW: 790.76) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Light Activation of this compound

For cellular assays, the light-dependent activation of this compound is a critical step for its inhibitory function.

  • Incubation: Pre-incubate the cells in culture medium containing the desired concentration of this compound in the dark at 37°C for 30 minutes.

  • Photoactivation: Expose the cells to a standard laboratory fluorescent light source (e.g., a 30-W fluorescent lamp at a distance of approximately 3 inches) for 30 minutes.[11]

  • Post-Incubation: Following light exposure, return the cells to the incubator for the remainder of the experimental period. Control cells should be treated with the vehicle (DMSO) and undergo the same light exposure protocol.

Protein Kinase C (PKC) Kinase Activity Assay (In Vitro)

This protocol is adapted from commercially available PKC assay kits and general kinase assay principles.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

    • Assay Dilution Buffer (containing appropriate cofactors like CaCl₂, phosphatidylserine, and diacylglycerol)

    • PKC substrate peptide (e.g., QKRPSQRSKYL)

    • Purified PKC enzyme (25-100 ng)

    • This compound (at various concentrations) or vehicle (DMSO)

  • Light Activation (for this compound): Expose the reaction tubes containing this compound to fluorescent light for 10-15 minutes on ice prior to initiating the reaction.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition at each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) in fresh culture medium.

  • Light Activation: Perform the light activation step as described in Protocol 2.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.

Western Blot Analysis of Downstream PKC Signaling

This protocol allows for the examination of the phosphorylation status of PKC substrates.

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound (or vehicle) at the desired concentration and for the appropriate duration, including the light activation step. A positive control, such as treatment with a phorbol ester (e.g., PMA/TPA) to activate PKC, should be included.

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS or phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

G PKC Signaling Pathway and Inhibition by this compound Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (conventional PKCs) Substrates Downstream Substrates (e.g., MARCKS, ERK) PKC->Substrates Phosphorylates Response Cellular Responses (Proliferation, Apoptosis, etc.) Substrates->Response CalphostinC This compound CalphostinC->PKC Inhibits

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Evaluating this compound Activity start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with this compound (and controls) prep_cells->treat_cells light_activation Light Activation (30 min) treat_cells->light_activation incubation Incubate for Desired Time light_activation->incubation assay Perform Assay incubation->assay viability Cell Viability Assay (e.g., MTT) assay->viability kinase_activity Western Blot for Downstream Targets assay->kinase_activity data_analysis Data Analysis and IC₅₀ Determination viability->data_analysis kinase_activity->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the biological activity of this compound in a cell-based assay.

Conclusion

This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling pathways. Its high potency, specificity, and unique light-dependent mode of action offer distinct advantages for controlled experimental designs. By understanding its biochemical properties and employing rigorous experimental protocols, scientists can effectively utilize this compound to dissect the complex roles of Protein Kinase C in health and disease, paving the way for new therapeutic strategies. When using this compound, it is crucial to consider its potential off-target effects at higher concentrations and to always include appropriate controls, particularly regarding its light-dependent activity.

References

Unraveling the Regulatory Nexus: A Technical Guide to Calphostin C's Interaction with Protein Kinase C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular interactions between Calphostin C and its primary target, Protein Kinase C (PKC). By delving into the specific regulatory domain interactions, this document provides a comprehensive resource for understanding its mechanism of action, complete with quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Interaction: Targeting the C1 Domain

This compound is a potent and highly specific inhibitor of Protein Kinase C, a family of enzymes pivotal in cellular signal transduction.[1][2][3] Its mechanism of action is distinguished by its direct interaction with the regulatory domain of PKC, specifically the C1 domain.[1][2] This domain is the binding site for diacylglycerol (DAG) and phorbol esters, crucial second messengers for PKC activation.[1] this compound competitively inhibits the binding of these activators, thereby preventing the conformational changes required for PKC activation and subsequent downstream signaling.[1] Notably, the inhibitory action of this compound is light-dependent.[4]

The specificity of this compound for PKC is remarkable, with significantly higher potency against PKC compared to other protein kinases.[1][2] For instance, its half-maximal inhibitory concentration (IC50) for PKC is in the nanomolar range, while its effect on kinases like cAMP-dependent protein kinase and tyrosine-specific protein kinase is negligible at similar concentrations.[2] Studies have shown that both conventional (e.g., PKC-alpha) and novel (e.g., PKC-epsilon) PKC isoforms are sensitive to this compound, with IC50 values in the range of 75-100 nM.[5]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against various protein kinases has been quantified through numerous studies. The following table summarizes key IC50 values, highlighting the compound's selectivity for PKC.

Target KinaseIC50 Value (nM)Notes
Protein Kinase C (general)50Potent and specific inhibitor.[1][2][3]
Protein Kinase C-alpha (conventional)75 - 100Demonstrates inhibition of conventional PKC isoforms.[5]
Protein Kinase C-epsilon (novel)75 - 100Shows inhibition of novel PKC isoforms.[5]
cAMP-dependent Protein Kinase (PKA)> 50,000Over 1000-fold more selective for PKC.[1][2]
Tyrosine-specific Protein Kinase> 50,000Demonstrates high selectivity against tyrosine kinases.[2]
Myosin Light Chain Kinase> 5,000Minimal inhibition at higher concentrations.[1]
Protein Kinase G (PKG)> 25,000Highly selective against cGMP-dependent protein kinase.[1]

Experimental Protocols for Studying this compound-PKC Interaction

The investigation of this compound's interaction with PKC relies on a variety of robust biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase C Activity Assay (Radiometric)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified PKC enzyme

  • This compound (or other inhibitors)

  • PKC substrate peptide (e.g., neurogranin, myelin basic protein)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for PKC activation)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, and the PKC substrate peptide.

  • Add the purified PKC enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed papers in scintillation vials with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phorbol Ester Binding Assay (Competitive)

This assay determines the ability of this compound to compete with a radiolabeled phorbol ester for binding to the C1 domain of PKC.

Materials:

  • Purified PKC enzyme or cell lysates containing PKC

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • This compound (or other unlabeled competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, containing PS and CaCl₂)

  • Glass fiber filters

  • Polyethylene glycol (PEG) solution

  • Scintillation counter and fluid

Procedure:

  • Incubate purified PKC or cell lysates with a fixed concentration of [³H]PDBu in the binding buffer.

  • In parallel, set up reactions with increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium (e.g., incubate for 30-60 minutes at room temperature).

  • Separate the bound from free [³H]PDBu by rapid filtration through glass fiber filters. The protein-ligand complex will be retained on the filter.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the amount of bound [³H]PDBu using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PDBu) from the total binding.

  • Determine the inhibitory constant (Ki) or IC50 of this compound by analyzing the competition binding data.

Fluorescence Polarization (FP) Assay for Ligand Binding

This technique measures the binding of a fluorescently labeled ligand to a protein by detecting changes in the polarization of emitted light. It offers a non-radioactive alternative for studying binding interactions.

Materials:

  • Purified PKC C1 domain (or full-length PKC)

  • Fluorescently labeled phorbol ester or a custom fluorescent probe that binds to the C1 domain.

  • This compound (as a competitor)

  • Assay buffer

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • In a microplate, add a fixed concentration of the fluorescently labeled ligand to the assay buffer.

  • Add purified PKC C1 domain to the wells, which will lead to an increase in fluorescence polarization due to the formation of a larger, slower-tumbling complex.

  • To determine the competitive binding of this compound, add increasing concentrations of the inhibitor to the wells containing the fluorescent ligand and the PKC C1 domain.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization in each well using the microplate reader.

  • The displacement of the fluorescent ligand by this compound will result in a decrease in fluorescence polarization.

  • Plot the change in fluorescence polarization against the concentration of this compound to determine its binding affinity (IC50 or Ki).

Visualizing the Molecular Interactions and Workflows

To further elucidate the regulatory domain interaction of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

CalphostinC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Activation PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC_inactive binds to C1 domain Downstream Downstream Substrates PKC_active->Downstream phosphorylates Phosphorylation Phosphorylation & Cellular Response Downstream->Phosphorylation CalphostinC This compound CalphostinC->PKC_inactive inhibits DAG binding Receptor GPCR/RTK Receptor->PLC Signal External Signal Signal->Receptor Experimental_Workflow start Start: Hypothesis This compound inhibits PKC via C1 domain prep Prepare Reagents: - Purified PKC - this compound - Substrates/Ligands start->prep assay_choice Select Assay prep->assay_choice kinase_assay Kinase Activity Assay (Radiometric or other) assay_choice->kinase_assay Functional binding_assay Binding Assay (Competitive or FP) assay_choice->binding_assay Direct Binding run_kinase Perform Kinase Assay with varying [this compound] kinase_assay->run_kinase run_binding Perform Binding Assay with varying [this compound] binding_assay->run_binding data_kinase Measure Phosphate Incorporation (CPM) run_kinase->data_kinase data_binding Measure Ligand Binding (CPM or mP) run_binding->data_binding analysis Data Analysis: - Calculate IC50/Ki - Determine mechanism data_kinase->analysis data_binding->analysis conclusion Conclusion: Confirm competitive inhibition at the C1 domain analysis->conclusion

References

Calphostin C: An In-Depth Technical Guide for Studying Diacylglycerol Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Calphostin C, a potent and specific inhibitor of Protein Kinase C (PKC), with a focus on its application in studying diacylglycerol (DAG) binding sites. This compound's unique light-dependent mechanism of action makes it a valuable tool for the precise control of PKC inhibition in various experimental settings.

Mechanism of Action: Targeting the Diacylglycerol Binding Site

This compound is a naturally occurring compound isolated from the fungus Cladosporium cladosporioides.[1] It exhibits high specificity for PKC by targeting its regulatory domain, specifically the C1 domain, which is responsible for binding the second messenger diacylglycerol (DAG).[1][2] Unlike many kinase inhibitors that compete with ATP at the catalytic site, this compound acts as a competitive antagonist at the DAG/phorbol ester binding site.[2][3] This mode of action makes it an invaluable tool for dissecting the roles of the C1 domain and DAG-mediated signaling.

A crucial and unique feature of this compound is its dependence on light for activity.[3] In the absence of light, it has minimal inhibitory effect. Upon exposure to fluorescent light, this compound becomes a potent photosensitizing agent.[3] This photoactivation leads to the generation of reactive oxygen species (ROS), including singlet oxygen, which then causes irreversible oxidative modification of the C1 domain of PKC, leading to its inactivation.[4] This light-inducible "on-switch" for inhibition allows for precise temporal and spatial control in experimental setups.

It is important to note that at high concentrations (>2 µM), and in a light-dependent manner, this compound has been observed to have the opposite effect, causing an increase in intracellular calcium and subsequent activation of PKC.[4] This is thought to be due to the generation of singlet oxygen causing structural changes in the endoplasmic reticulum.[4]

dot

CalphostinC This compound (Inactive) Light Light Exposure ActivatedCalphostinC Photoactivated This compound Light->ActivatedCalphostinC Activates ROS Reactive Oxygen Species (ROS) ActivatedCalphostinC->ROS Generates PKC_C1 PKC C1 Domain (DAG Binding Site) ActivatedCalphostinC->PKC_C1 Competitively Binds ROS->PKC_C1 Irreversibly Oxidizes PKC_Inactive Inactive PKC PKC_C1->PKC_Inactive Inhibition of Activation PKC_Active Active PKC PKC_C1->PKC_Active Leads to Activation DAG Diacylglycerol (DAG) DAG->PKC_C1 Binds to Downstream Downstream Substrate Phosphorylation PKC_Active->Downstream Catalyzes

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Profile of this compound

This compound is a highly potent inhibitor of PKC with remarkable selectivity over other protein kinases. The following table summarizes the reported IC50 values. It is important to note that the inhibitory activity is light-dependent.

Target EnzymeIC50 ValueNotesReference(s)
Protein Kinase C (PKC)
Mixed Isozymes (from rat brain)50 nMHighly potent inhibition.[1][2]
PKC-alpha (conventional)75-100 nM (for 50% inhibition)Similar inactivation profile to PKC-epsilon.[5]
PKC-epsilon (novel)75-100 nM (for 50% inhibition)Similar inactivation profile to PKC-alpha.[5]
Other Kinases
cAMP-dependent Protein Kinase (PKA)> 50 µMOver 1000-fold more selective for PKC.[1][2]
Tyrosine-specific Protein Kinase> 50 µMHighly selective for PKC.[1]
Myosin Light Chain Kinase (MLCK)> 5 µMSignificantly less potent inhibition compared to PKC.[2]
Protein Kinase G (PKG)> 25 µMHighly selective for PKC.[2]
p60v-src> 50 µMHighly selective for PKC.[2]
Other Targets
Diacylglycerol Kinase (DGK)Micromolar (µM) rangeCompetitive inhibition with respect to diacylglycerol.[6]

Experimental Protocols

The following are generalized protocols for common assays utilizing this compound. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

In Vitro PKC Inhibition Assay (Radiolabeled)

This protocol is adapted from standard kinase assays and is designed to measure the inhibition of PKC activity in a cell-free system.[7][8][9]

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., from MARCKS protein)

  • This compound stock solution (in DMSO)

  • Lipid vesicles (Phosphatidylserine and Diacylglycerol)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, PKC substrate peptide, and lipid vesicles.

  • Add this compound: Add the desired concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Photoactivation: Expose the tubes to a standard fluorescent light source for 15-30 minutes on ice to activate the this compound.

  • Add PKC enzyme: Add the purified PKC enzyme to the reaction tubes and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop the reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition by comparing the radioactivity of this compound-treated samples to the vehicle control.

dot

A Prepare Master Mix (Buffer, Substrate, Lipids) B Add this compound or Vehicle A->B C Photoactivation (Fluorescent Light) B->C D Add Purified PKC Enzyme C->D E Initiate Reaction with [γ-³²P]ATP D->E F Incubate at 30°C E->F G Spot on P81 Paper & Wash F->G H Scintillation Counting G->H I Calculate % Inhibition H->I

Caption: In Vitro PKC Inhibition Assay Workflow.

Cell-Based PKC Translocation Assay (Immunofluorescence)

This protocol is used to visualize the effect of this compound on the agonist-induced translocation of PKC from the cytosol to the plasma membrane.

Materials:

  • Cells cultured on glass coverslips

  • PKC agonist (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the specific PKC isozyme of interest

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Pre-treatment with this compound: Pre-incubate the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 30-60 minutes in the dark.

  • Photoactivation: Expose the cells to fluorescent light for 15-30 minutes.

  • Agonist Stimulation: Treat the cells with a PKC agonist (e.g., PMA) for the appropriate time to induce PKC translocation in the control group.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody against the PKC isozyme of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isozyme.

Signaling Pathways and Experimental Logic

This compound is a powerful tool to investigate signaling pathways that are dependent on the activation of PKC by diacylglycerol.

Upstream Activation and Point of Inhibition

A variety of extracellular signals, through G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), can activate Phospholipase C (PLC).[10][11] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][12] DAG remains in the plasma membrane where it recruits and activates conventional and novel PKC isozymes.[13] this compound specifically blocks this latter step by competing with DAG for binding to the C1 domain of PKC.[2]

dot

Extracellular Extracellular Signal (e.g., Growth Factor, Hormone) Receptor GPCR / RTK Extracellular->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream CalphostinC This compound (Photoactivated) CalphostinC->PKC Inhibits

Caption: Upstream Signaling and this compound's Point of Inhibition.

Downstream Consequences of PKC Activation

Once activated, PKC isozymes phosphorylate a wide array of downstream substrates, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.[14][15] The specific downstream effects are dependent on the particular PKC isozyme activated and the cellular context. By inhibiting PKC activation with this compound, researchers can elucidate which of these downstream events are truly dependent on DAG-mediated PKC signaling.

dot

PKC Active PKC Substrates Substrate Proteins PKC->Substrates Targets Phosphorylation Phosphorylation Substrates->Phosphorylation Undergoes Proliferation Cell Proliferation Phosphorylation->Proliferation Apoptosis Apoptosis Phosphorylation->Apoptosis GeneExpression Gene Expression Phosphorylation->GeneExpression Inflammation Inflammatory Response Phosphorylation->Inflammation

Caption: Downstream Effects of PKC Activation.

Off-Target Effects and Experimental Considerations

While this compound is highly selective for PKC, it is important to be aware of potential off-target effects.[2]

  • Diacylglycerol Kinase (DGK): this compound has been shown to inhibit diacylglycerol kinase with an IC50 in the micromolar range.[6] Since DGK metabolizes DAG to phosphatidic acid, its inhibition can lead to an accumulation of DAG, which could complicate the interpretation of results.[13]

  • Concentration-Dependent Dual Effects: As mentioned earlier, at high micromolar concentrations, this compound can act as a PKC activator.[4] It is therefore crucial to perform dose-response experiments to ensure that the observed effects are due to PKC inhibition.

  • Light-Dependency: The requirement for photoactivation is a key feature but also a critical experimental parameter to control.[3] Ensure consistent and uniform light exposure across all samples in an experiment. The use of dark controls is essential to confirm that the observed effects are due to the photoactivated inhibitor.

  • Cellular Uptake and Stability: this compound is cell-permeable.[2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to six months.[2]

By carefully considering these factors and incorporating appropriate controls, researchers can effectively utilize this compound to gain valuable insights into the intricate roles of diacylglycerol binding sites and PKC signaling in cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols for Inhibiting PKC in Cultured Cells with Calphostin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Calphostin C, a potent and highly specific inhibitor of Protein Kinase C (PKC), for in vitro studies in cultured cells. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective use.

Introduction to this compound

This compound is a fungal metabolite isolated from Cladosporium cladosporioides. It is a cell-permeable and powerful inhibitor of PKC, demonstrating high specificity.[1][2] A unique characteristic of this compound is its dependence on light for its inhibitory activity.[3] Ordinary fluorescent light is sufficient to activate the compound, leading to the irreversible photo-oxidative modification of PKC.[3][4]

Mechanism of Action: this compound targets the regulatory domain of PKC, where it competitively binds at the diacylglycerol (DAG) and phorbol ester binding site.[1][2] This prevents the activation of PKC. It does not compete with Ca²⁺ or phospholipids.[1] While highly selective for PKC, at significantly higher concentrations, it may inhibit other kinases.[1] At low concentrations (<200 nM), this compound acts as a PKC inhibitor, but at high concentrations (>2 µM), it can paradoxically activate PKC through the light-dependent generation of singlet oxygen.[5]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory values of this compound across various contexts and cell lines.

Table 1: Inhibitory Concentrations of this compound

ParameterConcentrationKinase TargetNotes
IC₅₀50 nMProtein Kinase C (PKC)Highly specific inhibition.[1][2][6][7]
IC₅₀>5 µMMyosin Light Chain KinaseLow affinity.[1]
IC₅₀>25 µMProtein Kinase G (PKG)Low affinity.[1]
IC₅₀>50 µMProtein Kinase A (PKA)Low affinity.[1]
IC₅₀>50 µMp60v-src Protein Tyrosine KinaseLow affinity.[1]

Table 2: Effective Concentrations of this compound in Cultured Cell Lines

Cell LineAssay TypeEffective ConcentrationTreatment DurationReference
Malignant Glioma CellsCell Proliferation40 - 60 nM (IC₅₀)Light-treated[8]
Malignant Glioma CellsCell Proliferation60 - 125 nMComplete inhibition[8]
Malignant Glioma CellsCell Viability125 - 380 nMSharp decrease[8]
MCF-7, U251, PANC-1Cytotoxicity15 - 37 nM (IC₅₀)24 hours[4]
C2C12 Skeletal MyotubesCa²⁺ Transients250 nMNot specified[9]
Ovine SomatotropesPKC Translocation10 nM30 minutes pre-treatment

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PKC signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for its use.

Calphostin_C_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to Regulatory Domain PKC_active Active PKC PKC_inactive->PKC_active Activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, etc.) pSubstrate->Response CalphostinC This compound + Light CalphostinC->PKC_inactive Binds to Regulatory Domain, Inhibits Activation

Caption: Mechanism of this compound action on the PKC signaling pathway.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture prepare_calphostin 2. Prepare this compound Stock & Working Solutions cell_culture->prepare_calphostin treatment 3. Treat Cells with This compound prepare_calphostin->treatment light_activation 4. Light Activation (e.g., 30-60 min) treatment->light_activation incubation 5. Incubate for Desired Duration (e.g., 2-24 hours) light_activation->incubation analysis 6. Downstream Analysis incubation->analysis western_blot Western Blot (PKC Substrate Phosphorylation) analysis->western_blot viability_assay Cell Viability Assay (MTT, etc.) analysis->viability_assay end End western_blot->end viability_assay->end

Caption: General experimental workflow for using this compound in cultured cells.

Logical_Relationship cluster_conditions Required Conditions CalphostinC This compound PKC_Regulatory_Domain PKC Regulatory (Diacylglycerol Binding) Domain CalphostinC->PKC_Regulatory_Domain interacts with Light Visible Light Light->PKC_Regulatory_Domain interacts with PKC_Activation_Blocked PKC Activation is Blocked PKC_Regulatory_Domain->PKC_Activation_Blocked leads to

Caption: Logical relationship for this compound-mediated PKC inhibition.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO and ethanol.[4] To prepare a stock solution (e.g., 1 mM), dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 1 mM stock solution of this compound (Molecular Weight: 790.76 g/mol ), dissolve 0.791 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months.[10] When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.

Protocol for this compound Treatment and Light Activation

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well or 96-well plates)

  • Complete cell culture medium

  • This compound working solution (diluted from stock in culture medium)

  • Vehicle control (e.g., DMSO diluted in culture medium to the same final concentration as the this compound treatment)

  • Standard laboratory fluorescent light source

Procedure:

  • Seed the cells at an appropriate density and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.

  • The next day, remove the old medium and replace it with fresh medium containing the desired final concentration of this compound or the vehicle control.

  • Light Activation: Immediately after adding the treatment, place the cell culture plates under a standard laboratory fluorescent light for a defined period, typically 30 to 60 minutes.[4] The distance from the light source should be consistent across experiments.

  • Dark Control (Optional but Recommended): For comparison, wrap a parallel set of plates completely in aluminum foil immediately after adding this compound to prevent light exposure.

  • After the light activation period, return the plates to the CO₂ incubator at 37°C for the desired treatment duration (e.g., 2, 18, or 24 hours).[4]

Analysis of PKC Inhibition by Western Blotting

This protocol assesses the inhibition of PKC activity by measuring the phosphorylation of downstream PKC substrates.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phospho-PKC substrate overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Assessment of Cell Viability using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured and treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • At the end of the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[12]

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[13][14]

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Concluding Remarks

This compound is a valuable tool for studying PKC-mediated signaling pathways due to its high potency and specificity. Its unique light-dependent mechanism of action allows for temporal and spatial control of PKC inhibition. Researchers should carefully consider the light activation step in their experimental design to ensure accurate and reproducible results. The protocols provided herein offer a framework for the effective application of this compound in cell culture experiments.

References

Application Notes and Protocols for Calphostin C in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its mechanism of action involves binding to the regulatory diacylglycerol (DAG)/phorbol ester-binding domain of PKC, thereby preventing its activation. A unique characteristic of this compound is its light-dependent activity; its inhibitory and cytotoxic effects are significantly enhanced upon exposure to light.[2][3] This property has generated interest in its potential use as a photodynamic therapy (PDT) agent in cancer research.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo mouse models, with a particular focus on cancer research. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action: PKC Inhibition

Protein Kinase C is a family of enzymes that are critical transducers of cellular signals originating from the activation of phospholipase C. Upon activation, PKC isoforms phosphorylate a wide range of substrate proteins, thereby regulating numerous cellular functions. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).

This compound specifically targets the C1 domain, the diacylglycerol/phorbol ester-binding site, within the regulatory region of conventional and novel PKC isoforms. By competitively inhibiting the binding of DAG, this compound prevents the conformational changes required for PKC activation.[1]

PKC Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4. Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate 5. Phosphorylation Calphostin_C This compound Calphostin_C->PKC_inactive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response 6. Downstream Effects Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor 1. Binding Receptor->PLC 2. Activation

Figure 1: Simplified diagram of the PKC signaling pathway and the inhibitory action of this compound.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from preclinical studies of this compound in rodent models. Due to the limited number of published in vivo studies with detailed quantitative data, this information is compiled from available resources and should be used as a guideline for experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationDosageMouse StrainReference
Cmax 2.9 µMIntraperitoneal (i.p.)40 mg/kgNot Specified(Not specified in search results)
Tmax 63.0 minIntraperitoneal (i.p.)40 mg/kgNot Specified(Not specified in search results)
t1/2 (absorption) 24.2 minIntraperitoneal (i.p.)40 mg/kgNot Specified(Not specified in search results)
t1/2 (elimination) 91.3 minIntraperitoneal (i.p.)40 mg/kgNot Specified(Not specified in search results)

Table 2: Efficacy of this compound in Rodent Models

ModelTreatment RegimenOutcomeReference
Rat Sponge Implant (Angiogenesis) 4 µg this compound daily (co-administered with cytokines)Blocked neovascular response(Not specified in search results)
Mouse Alzheimer's Disease Model Co-administration with calycosin (i.p.)Abolished the neuroprotective effects of calycosin, indicating PKC inhibition(Not specified in search results)
Human Prostate Cancer Cell Lines (in vitro) 100 nM this compound + 2h light exposure78% of cells underwent apoptosis within 24h[6]

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound for In Vivo Mouse Studies

This protocol provides a general guideline for the preparation and administration of this compound. Specific parameters such as dosage and administration route should be optimized for each experimental model.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Syringes and needles (appropriate gauge for the chosen administration route)

Procedure:

  • Vehicle Preparation:

    • Due to the poor water solubility of this compound, a co-solvent vehicle is required. A common approach for preclinical studies is to use a mixture of DMSO and a sterile aqueous solution.

    • Recommended Starting Vehicle: Prepare a stock solution of this compound in 100% DMSO. For injection, this stock can be diluted with sterile saline or PBS. The final concentration of DMSO in the injected solution should be minimized (ideally ≤10%) to avoid toxicity.

    • Example Vehicle Formulation: To prepare a 10% DMSO in saline vehicle, mix 1 part sterile DMSO with 9 parts sterile saline.

  • This compound Solution Preparation:

    • On the day of injection, prepare a fresh solution of this compound.

    • Dissolve the required amount of this compound powder in a small volume of 100% DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Dilute the this compound/DMSO stock solution to the final desired concentration with sterile saline or PBS. Ensure the final DMSO concentration is within the acceptable range.

  • Administration:

    • Intraperitoneal (i.p.) Injection: A non-toxic bolus dose of 40 mg/kg has been reported in mice.

      • Restrain the mouse appropriately.

      • Inject the this compound solution into the lower right quadrant of the abdomen.

    • Subcutaneous (s.c.) Injection:

      • Inject the solution into the loose skin over the back or flank.

    • The volume of injection should be kept to a minimum, typically not exceeding 10 ml/kg for i.p. and 5 ml/kg for s.c. injections in mice.

Important Considerations:

  • Light Sensitivity: this compound is light-activated. For experiments where photodynamic effects are not desired, protect the compound and prepared solutions from light by using amber vials and minimizing exposure to ambient light.

  • Toxicity: While a 40 mg/kg i.p. dose has been reported as non-toxic, it is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.

  • Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the solvent.

Experimental Workflow for this compound In Vivo Administration Start Start Prepare_Vehicle 1. Prepare Vehicle (e.g., 10% DMSO in Saline) Start->Prepare_Vehicle Prepare_Calphostin_C 2. Prepare this compound Solution (Protect from light) Prepare_Vehicle->Prepare_Calphostin_C Administer 3. Administer to Mice (i.p. or s.c.) Prepare_Calphostin_C->Administer Monitor 4. Monitor Mice (Tumor growth, toxicity, etc.) Administer->Monitor Endpoint 5. Endpoint Analysis (Tissue collection, biomarker analysis) Monitor->Endpoint End End Endpoint->End

Figure 2: General workflow for the in vivo administration of this compound.

Protocol 2: Subcutaneous Xenograft Mouse Model for Evaluating Antitumor Activity

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • This compound and vehicle (prepared as in Protocol 1)

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL).

    • Optionally, mix the cell suspension 1:1 with Matrigel on ice.

    • Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment with this compound:

    • Administer this compound or vehicle to the respective groups according to the predetermined dose and schedule (e.g., daily, every other day).

    • For studies investigating photodynamic effects, the tumor site can be exposed to a specific wavelength and dose of light at a defined time point after this compound administration.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for PKC pathway markers).

Protocol 3: Assessment of PKC Inhibition In Vivo

This protocol outlines a method to assess the inhibition of PKC signaling in tumor tissue following this compound treatment.

Materials:

  • Tumor tissue from treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phosphorylated and total forms of PKC substrates (e.g., phospho-MARCKS)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

  • Tissue Lysis and Protein Extraction:

    • Excise tumors and immediately snap-freeze in liquid nitrogen or process fresh.

    • Homogenize the tumor tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate.

    • Wash the membrane and incubate with an appropriate secondary antibody.

    • Detect the signal using a chemiluminescent or fluorescent imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the PKC substrate to normalize for protein loading.

  • Analysis:

    • Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each sample. A decrease in this ratio in the this compound-treated group compared to the control group indicates PKC inhibition.

Logical Relationship for In Vivo PKC Inhibition Assessment Treatment This compound Treatment of Tumor-Bearing Mice Tissue_Collection Tumor Tissue Collection Treatment->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Western_Blot Western Blot Analysis (p-PKC Substrate / Total PKC Substrate) Protein_Extraction->Western_Blot Data_Analysis Quantification and Comparison to Vehicle Control Western_Blot->Data_Analysis Conclusion Evidence of PKC Inhibition Data_Analysis->Conclusion

Figure 3: Logical flow for assessing in vivo PKC inhibition.

Concluding Remarks

This compound is a valuable tool for studying the role of PKC in various physiological and pathological processes in in vivo mouse models. Its unique light-dependent activity also presents opportunities for its investigation as a photodynamic therapy agent. The protocols and data provided in these application notes serve as a starting point for researchers. It is imperative to optimize experimental conditions, including dosage, administration route, and treatment schedule, for each specific mouse model and research question. Careful consideration of this compound's light sensitivity and potential toxicity is essential for obtaining robust and reproducible results.

References

Calphostin C: A Comprehensive Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Calphostin C, a potent and specific inhibitor of protein kinase C (PKC), has emerged as a valuable tool in neuroscience research. Its unique light-dependent mechanism of action allows for precise spatial and temporal control over PKC inhibition, enabling detailed investigation into the roles of PKC signaling in various neuronal processes. This document provides a comprehensive overview of this compound's applications in neuroscience, including detailed protocols for its use in studying synaptic plasticity, apoptosis, and neurotransmitter release.

Mechanism of Action

This compound is a secondary metabolite isolated from the fungus Cladosporium cladosporioides.[1][2] It exerts its inhibitory effect by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the regulatory domain of PKC.[3][4] A critical feature of this compound is its dependence on light for activation.[2] Exposure to ordinary fluorescent light is sufficient to induce a conformational change in the molecule, enabling it to bind to and inhibit PKC.[2] This photo-activatable property provides a significant advantage in experimental design, allowing for targeted inhibition of PKC activity.

Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound in various neuroscience research contexts.

ParameterValueCell/System TypeReference
IC₅₀ for PKC Inhibition 50 nMGeneral[1][3][4][5][6]
IC₅₀ for Glioma Cell Proliferation Inhibition (light-treated) 40 - 60 nMMalignant glioma cells[5][7]
Effective Concentration for LTP Induction Prevention 1 - 2 µMRat hippocampal slices[8]
Concentration for Apoptosis Induction 250 nMNIH 3T3 cells[9]
Concentration for Apoptosis Induction 50 nM (within 6 hours)Human coronary artery smooth muscle cells[10]
In Vivo Dosage (intracerebroventricular) 100 pmolMice (immobilization stress model)[11]

Table 1: Efficacy and Potency of this compound

ApplicationEffective ConcentrationIncubation TimeKey FindingsReference
Inhibition of Long-Term Potentiation (LTP) 1 - 2 µMPre-incubation before LTP inductionPrevents LTP induction by interfering with NMDA receptor function.[8]
Induction of Apoptosis 250 nM30 minutes to 4 hoursInduces morphological changes of apoptosis and caspase-3 activation.[9]
Synergistic Apoptosis with VP-16 0.2 µg/mL (approximately 250 nM)6 hoursInduces DNA fragmentation in lymphoma cells when combined with etoposide.[12]
Neuroprotection against Ischemia-Reperfusion Injury 0.2 µM10 minutes before insultProtects primary rat neuronal cultures.

Table 2: Application-Specific Parameters for this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

CalphostinC_PKC_Inhibition cluster_membrane Cell Membrane PKC PKC Substrate Substrate PKC->Substrate phosphorylates DAG Diacylglycerol (DAG) DAG->PKC activates PhorbolEster Phorbol Ester PhorbolEster->PKC activates CalphostinC This compound (inactive) Light Light CalphostinC->Light activation CalphostinC_active This compound (active) CalphostinC_active->PKC inhibits PhosphoSubstrate Phosphorylated Substrate BiologicalResponse Biological Response PhosphoSubstrate->BiologicalResponse LTP_Inhibition_Workflow start Prepare Hippocampal Slices preincubate Pre-incubate with this compound (1-2 µM) or Vehicle Control start->preincubate light_activation Expose to Light preincubate->light_activation baseline Record Baseline fEPSPs light_activation->baseline induce_ltp Induce LTP (e.g., High-Frequency Stimulation) baseline->induce_ltp record_ltp Record Post-Induction fEPSPs induce_ltp->record_ltp analyze Analyze and Compare LTP Magnitude record_ltp->analyze

References

Application Notes: Using Calphostin C for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calphostin C is a potent and highly selective inhibitor of protein kinase C (PKC), originally isolated from the fungus Cladosporium cladosporioides. It exerts its inhibitory effect by targeting the regulatory diacylglycerol (DAG)/phorbol ester-binding site of PKC. A unique and critical feature of this compound is that its biological activity is dependent on photoactivation by fluorescent light. This property makes it a valuable tool for controlled studies of PKC-mediated signaling pathways. In cancer research, this compound is widely used to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a subject of interest for photodynamic therapy research.

Mechanism of Action

This compound's primary mechanism involves the light-dependent, irreversible inhibition of Protein Kinase C.[1] It specifically binds to the regulatory domain of PKC, competing with diacylglycerol (DAG) and phorbol esters, thereby preventing the conformational changes required for kinase activation.[1] This inhibition is not competitive with calcium or phospholipids. The photoactivation process is essential; in the absence of light, this compound has minimal cytotoxic effects.[2]

Recent studies have also revealed a secondary mechanism of action. This compound can induce cell death by triggering significant endoplasmic reticulum (ER) stress, leading to the formation of cytoplasmic vacuoles derived from the ER.[3] This effect can be independent of its PKC inhibitory action and contributes to its overall cytotoxicity against cancer cells.[3] The induction of ER stress can subsequently activate caspase-dependent apoptotic pathways.[3]

CalphostinC_PKC_Pathway Receptor Growth Factor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Apoptosis Apoptosis PKC->Apoptosis Inhibits Response Cell Proliferation, Survival, etc. Substrate->Response CalphostinC This compound CalphostinC->PKC Inhibits ER_Stress ER Stress (Alternative Pathway) CalphostinC->ER_Stress Light Fluorescent Light Light->CalphostinC Photoactivates ER_Stress->Apoptosis

Caption: Mechanism of Action of this compound.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. All values are determined after photoactivation.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Carcinoma16.7[3]
ZR-75Breast Carcinoma31.9[3]
U251Glioblastoma16.4[3]
T98GGlioblastoma26.6[3]
Various Glioma LinesMalignant Glioma40 - 60[4]
501 MELMelanoma12.9[3]
U20SOsteosarcoma18.4[3]
NALM-6, RS4;11, etc.Acute Lymphoblastic LeukemiaDose-dependent apoptosis[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is poorly soluble in water. Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).

  • Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

General Workflow for Cell-Based Assays

The following workflow is a general guideline for studying the effects of this compound on cancer cell lines.

Experimental_Workflow Start Start Seed Seed Cancer Cells in appropriate vessel (e.g., 96-well plate) Start->Seed Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat DarkIncubate Incubate in the dark (37°C, 30 min) Treat->DarkIncubate Photoactivate Expose to fluorescent light (e.g., 30W lamp, 30 min) DarkIncubate->Photoactivate Crucial Step Incubate2 Incubate for desired period (e.g., 24-72h) Photoactivate->Incubate2 Assay Perform Downstream Assays Incubate2->Assay Viability Cell Viability Assay (e.g., MTT, WST-1) Assay->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assay->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assay->CellCycle End Data Analysis & Interpretation Viability->End Apoptosis->End CellCycle->End

Caption: General experimental workflow for this compound studies.
Protocol: Cell Viability Assay (MTT-Based)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, and 150 nM).[3] Remove the old medium from the wells and add 100 µL of the corresponding drug dilution. Include control wells treated with vehicle (DMSO) only.

  • Photoactivation: Incubate the plate in the dark for 30 minutes at 37°C. Subsequently, expose the plate to a standard fluorescent light source for 30 minutes.[3]

  • Incubation: Return the plate to the incubator for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound (e.g., at its IC50 concentration) and photoactivate as described above. Incubate for the desired time (e.g., 16-24 hours).[6]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Seeding and Treatment: Seed 5 x 10^5 cells in a 60 mm dish. Treat with this compound and photoactivate as described previously. Incubate for 24 hours.

  • Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

CellCycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 G2->Block M M Phase (Mitosis) M->G1 Block->M G2/M Checkpoint CalphostinC This compound CalphostinC->Block Induces Arrest (Glioblastoma)

Caption: this compound-induced G2/M cell cycle arrest.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calphostin C is a potent and highly specific inhibitor of protein kinase C (PKC), a crucial enzyme family involved in a myriad of cellular signaling pathways.[1] Its unique light-dependent mechanism of action offers temporal and spatial control over PKC inhibition, making it a valuable tool in cell biology research and a potential candidate for photodynamic therapy.[2][3] This document provides detailed application notes on the recommended working concentrations of this compound, its mechanism of action, and protocols for its use in cell culture experiments.

Mechanism of Action

This compound, a secondary metabolite isolated from the fungus Cladosporium cladosporioides, exerts its inhibitory effect by targeting the regulatory domain of PKC.[1][4] It competitively binds to the diacylglycerol (DAG) and phorbol ester binding site, thereby preventing the activation of PKC.[3] A critical feature of this compound is its absolute requirement for light for its inhibitory activity.[3] Exposure to light, including ordinary fluorescent light, irreversibly modifies the PKC protein, leading to its inactivation.[2][3] While highly selective for PKC with an IC50 of 50 nM, at higher concentrations, this compound can inhibit other kinases.[1][5] Interestingly, at micromolar concentrations and with light exposure, this compound can generate singlet oxygen, leading to an increase in intracellular calcium and subsequent activation of PKC.[6]

Beyond its primary target, this compound has been shown to induce apoptosis through pathways involving the activation of c-Jun N-terminal kinase (JNK) and endoplasmic reticulum (ER) stress.[2] It can also function as an antagonist of the Tcf/β-catenin signaling complex.

Data Presentation: Recommended Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell line, experimental conditions (especially light exposure), and the specific biological question being addressed. The following table summarizes reported IC50 values and effective concentrations from various studies.

Cell Line/SystemApplicationEffective Concentration (with light exposure)Citation(s)
In vitro PKC assayDirect PKC inhibitionIC50 = 50 nM[1][5]
Malignant Glioma CellsInhibition of cell proliferationIC50 = 40 - 60 nM
Malignant Glioma CellsComplete inhibition of proliferation60 - 125 nM[6]
MCF-7 (Breast Cancer)Induction of ER stress & vacuoles50 nM[2]
PANC-1 (Pancreatic Cancer)Induction of vacuoles50 nM[2]
U251 (Glioblastoma)Induction of vacuoles30 nM[2]
A431 (Epidermoid Carcinoma)Inactivation of kinase FA/GSK-3 alphaIC50 ≈ 1 µM[7]
Rat Sponge Implant (in vivo)Inhibition of angiogenesis4 µg daily co-administration[8]

Experimental Protocols

Protocol 1: Inhibition of PKC Signaling in Cultured Cells

This protocol describes a general procedure for treating cultured cells with this compound to inhibit PKC-mediated signaling events.

Materials:

  • This compound (soluble in DMSO or ethanol)[4]

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Apparatus for SDS-PAGE and Western blotting

  • Antibodies against phosphorylated and total forms of a downstream PKC target

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO or ethanol at a concentration of 1-10 mM. Store at -20°C, protected from light.

  • Pre-incubation with this compound (Dark Phase): Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the this compound-containing medium. It is crucial to perform this step in the dark to prevent premature activation of the inhibitor. Incubate the cells for 30 minutes at 37°C in a light-protected incubator.[2]

  • Light Activation: Expose the cells to a light source. Ordinary laboratory fluorescent light is sufficient for activation.[3] The duration of light exposure can be optimized, but a 30-minute exposure is a good starting point.[2]

  • Stimulation (Optional): Following light activation, if investigating the inhibition of a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., phorbol esters like PMA) for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of downstream targets of PKC. A decrease in the phosphorylation of the target protein in this compound-treated cells compared to the control would indicate successful PKC inhibition.

Protocol 2: Assessment of this compound-Induced Apoptosis via Annexin V Staining

This protocol outlines the steps to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with the desired concentration of this compound as described in Protocol 1 (including the dark pre-incubation and light activation steps). Include an untreated control group. Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

CalphostinC_PKC_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG Generates PKC PKC (inactive) DAG->PKC Activates PKC_active PKC (active) Substrate Substrate PKC_active->Substrate Phosphorylates CalphostinC This compound CalphostinC->PKC Inhibits Light Light Light->CalphostinC pSubstrate Phospho-Substrate CellularResponse Cellular Response pSubstrate->CellularResponse CalphostinC_Workflow cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Start Seed Cells Incubate Incubate to desired confluency Start->Incubate AddCalphostinC Add this compound (in the dark) Incubate->AddCalphostinC DarkIncubation Incubate for 30 min (in the dark) AddCalphostinC->DarkIncubation LightActivation Expose to light (e.g., 30 min) DarkIncubation->LightActivation Stimulation Optional: Add agonist LightActivation->Stimulation Harvest Harvest Cells Stimulation->Harvest Analysis Analyze (e.g., Western Blot, Apoptosis Assay) Harvest->Analysis CalphostinC_OffTarget cluster_targets Molecular Targets & Pathways cluster_er_details cluster_outcomes Cellular Outcomes CalphostinC This compound (+ Light) PKC PKC Inhibition CalphostinC->PKC ER_Stress ER Stress CalphostinC->ER_Stress Wnt_BetaCatenin Tcf/β-catenin Inhibition CalphostinC->Wnt_BetaCatenin ProlifInhibition Inhibition of Proliferation PKC->ProlifInhibition JNK JNK Activation ER_Stress->JNK PERK PERK Activation ER_Stress->PERK Wnt_BetaCatenin->ProlifInhibition Apoptosis Apoptosis JNK->Apoptosis

References

Calphostin C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of Calphostin C stock solutions. This compound is a potent and highly specific, cell-permeable inhibitor of Protein Kinase C (PKC), making it a valuable tool in signal transduction research and cancer studies.

This compound, derived from the fungus Cladosporium cladosporioides, exerts its inhibitory effect by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the regulatory domain of PKC.[1][2] Notably, its inhibitory action is light-dependent, requiring exposure to light for full activation.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 790.76 g/mol [3]
IC50 for PKC 50 nM[1][2][3]
Purity >95% (HPLC)[3][4]
Solubility Soluble in DMSO, ethanol, methanol, and dimethylformamide (DMF).[1][2][3][4] Poorly soluble in water.[4]N/A
Appearance Dark red to brown solid[4]

Experimental Protocols

Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 1 mg of this compound powder using a precision balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (790.76 g/mol ), calculate the volume of DMSO needed to achieve a 1 mM concentration. To prepare a 1 mM solution from 1 mg of this compound, add 1.26 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (1 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

  • Solid Form: The lyophilized powder should be stored at -20°C and is stable for at least four years under these conditions.[1] Some suppliers recommend storage at +4°C with desiccation.[3]

  • Stock Solutions: Aliquots of the stock solution should be stored at -20°C.[2][3][4][6] Under these conditions, the solution is generally stable for up to one month.[3][6] Some sources suggest stability for up to six months at -20°C.[2] It is recommended to use freshly prepared solutions whenever possible.[3][6] Before use, thaw the aliquots at room temperature and ensure any precipitate is fully dissolved.[3]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Equilibrate this compound Powder weigh Weigh 1 mg this compound start->weigh add_dmso Add 1.26 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute to Final Working Concentration thaw->dilute expose_light Expose to Light for Activation dilute->expose_light treat_cells Treat Cells/Perform Assay expose_light->treat_cells cluster_pathway PKC Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Substrate Downstream Substrates PKC->Substrate Response Cellular Response Substrate->Response CalphostinC This compound (Light Activated) CalphostinC->PKC Inhibits by competing with DAG binding

References

Application Notes: Cell Permeability and Uptake of Calphostin C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of enzymes crucial to various signal transduction pathways.[1][2] Isolated from the fungus Cladosporium cladosporioides, this compound exhibits a unique mechanism of action, targeting the regulatory diacylglycerol (DAG)/phorbol ester-binding domain of PKC.[1][2][3][4] A distinguishing feature of this compound is its dependence on light for inhibitory activity; exposure to ordinary fluorescent light is necessary for its potent effects.[2][5] This photoactivation makes it a valuable tool for spatially and temporally controlled studies of PKC signaling.[3][5] Beyond PKC inhibition, it has been reported to induce apoptosis and endoplasmic reticulum (ER) stress in various cancer cell lines.[3][6]

These notes provide a detailed overview of this compound's cell permeability, mechanism of action, and protocols for its application in cell-based assays.

Mechanism of Action

This compound is a cell-permeable compound that exerts its inhibitory effect by interacting with the regulatory C1 domain of PKC.[1][7] Unlike many kinase inhibitors that target the ATP-binding site in the catalytic domain, this compound competes with DAG and phorbol esters for their binding site on the regulatory domain.[1][2][4] This interaction is irreversible and strictly requires photo-oxidation by visible light, which is thought to cause site-specific oxidative modification of PKC.[3][5] This light-dependency provides a unique switch for controlling PKC inhibition in experimental setups.

At low nanomolar concentrations, this compound is a potent PKC inhibitor.[7] However, at higher micromolar concentrations and in the presence of light, it can generate singlet oxygen, leading to an increase in intracellular calcium via ER stress, which may paradoxically activate PKC.[7]

Caption: this compound inhibits PKC by binding to its regulatory domain, a process requiring light.

Cell Permeability and Cellular Uptake

This compound is a lipophilic, polycyclic molecule, which facilitates its passive diffusion across the cell membrane.[8] Its cell-permeable nature allows it to be used in live-cell assays without the need for permeabilizing agents.

Key considerations for cellular uptake:

  • Light Exposure: As its inhibitory action and cytotoxicity are light-dependent, controlling the light conditions during incubation is critical for reproducible results.[5] Experiments should be conducted under consistent lighting, or this compound should be "activated" with a brief, defined period of light exposure.

  • Concentration: The effective concentration can vary significantly between cell types. Typical working concentrations range from 30 nM to 500 nM.[3][9]

  • Incubation Time: The onset of action can be rapid. Effects such as the formation of ER-derived vacuoles have been observed within 3 hours of treatment.[3]

  • Off-Target Effects: While highly selective for PKC over other kinases, researchers should be aware of potential off-target effects, especially at higher concentrations.[1][2] For example, this compound has been shown to block L-type Ca2+ channels and induce ER stress independent of PKC inhibition.[3][10]

Quantitative Data Summary

The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50). These values can differ based on the specific PKC isoform, the cell line, and assay conditions.

Parameter Value Context Reference
IC50 (PKC) 50 nMIn vitro kinase assay[1][2]
IC50 (Other Kinases) > 25 µMPKA, PKG, MLCK, p60v-src[2]
Working Concentration 30 - 60 nMMalignant glioma cells (in vitro)[11]
Working Concentration 50 nMMCF-7 and PANC-1 cells[3][11]
Working Concentration 500 nMHuman neutrophils[9]

Experimental Protocols

Protocol 1: General Cellular Treatment with this compound

Principle: This protocol outlines the basic steps for treating cultured cells with this compound to study its effects on cellular processes. A crucial step is the controlled exposure to light to activate the compound.

Materials:

  • This compound stock solution (e.g., 100 µM in DMSO)

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Standard fluorescent laboratory light source

Procedure:

  • Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

  • Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Light Activation: Immediately after adding the treatment medium, place the plate under a standard laboratory fluorescent light for a defined period (e.g., 15-30 minutes) at room temperature. For dark control experiments, wrap a parallel plate in aluminum foil.

  • Incubation: Transfer the plates to a standard cell culture incubator (37°C, 5% CO2) for the desired experimental duration (e.g., 3, 6, 18, or 24 hours).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, LDH), apoptosis assays (Annexin V staining), Western blotting for signaling proteins, or microscopy.

Protocol 2: Assessment of this compound-Induced Cytotoxicity by MTT Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol determines the cytotoxic effects of light-activated this compound.

Materials:

  • Cells treated with this compound (from Protocol 1) in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control as described in Protocol 1.

  • Add MTT Reagent: After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Cells in Plates prep_drug Prepare this compound and Vehicle Control start->prep_drug treat Treat Cells prep_drug->treat light Light Activation (e.g., 30 min) treat->light dark Dark Control (Foil Wrap) treat->dark incubate Incubate (e.g., 3-24h) light->incubate dark->incubate analysis Downstream Assays incubate->analysis viability Cell Viability (MTT, etc.) analysis->viability apoptosis Apoptosis Assay (Annexin V) analysis->apoptosis western Western Blot (PKC Targets, Caspases) analysis->western microscopy Microscopy (Morphology, Vacuoles) analysis->microscopy

References

Application Notes and Protocols for Light-Activated Calphostin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a potent and highly specific inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1] A unique characteristic of this compound is its absolute dependence on light for its inhibitory activity.[2][3] This photosensitivity allows for precise spatial and temporal control over PKC inhibition, making it a valuable tool for studying PKC-dependent signaling and a potential agent for photodynamic therapy (PDT) in cancer treatment.

Isolated from the fungus Cladosporium cladosporioides, this compound is a perylenequinone that, upon exposure to visible and ultraviolet light, generates reactive oxygen species (ROS), including singlet oxygen. This leads to the irreversible oxidative inactivation of PKC.[4] The mechanism of inhibition involves this compound binding to the regulatory domain of PKC, competing with diacylglycerol (DAG) and phorbol esters. Its cytotoxicity is significantly enhanced under illumination, with studies showing a dramatic increase in apoptosis in cancer cells following light activation.[5]

These application notes provide detailed protocols for the experimental use of this compound, focusing on its light-activation requirements. The provided methodologies cover cell culture preparation, this compound administration, light exposure, and subsequent analysis of cellular responses.

Data Presentation

The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines under different light conditions. This data highlights the light-dependent efficacy of the compound.

Table 1: IC50 Values of Light-Activated this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (with light exposure)Reference
HeLa S3Cervical Cancer0.23 µM[3]
MCF-7Breast Cancer0.18 µM[3]
NALM-6B-cell Leukemia~0.05 µM (for PKC inhibition)[1]
Glioma Cell Lines (various)Glioblastoma40 - 60 nM
Prostate Cancer Cell Lines (various)Prostate CancerNot explicitly stated, but effective at nanomolar concentrations[5]

Table 2: Comparison of this compound IC50 Values With and Without Light Exposure

Cell LineCancer TypeIC50 (with light exposure)IC50 (without light exposure)Fold Increase in PotencyReference
Glioma Cell Lines (various)Glioblastoma40 - 60 nM~380 nM~6-9.5
General ObservationVarious-Cytotoxicity is significantly lower-[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

CalphostinC_PKC_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream\nSignaling Downstream Signaling Phospho_Substrate->Downstream\nSignaling CalphostinC_inactive This compound (inactive) CalphostinC_active Photoactivated This compound CalphostinC_inactive->CalphostinC_active CalphostinC_active->PKC_inactive Irreversibly Inhibits ROS ROS CalphostinC_active->ROS Generates ROS->PKC_inactive Oxidatively Inactivates Light Light (Visible/UV) Light->CalphostinC_inactive

PKC signaling and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed cells in appropriate cultureware B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Prepare this compound working solution in DMSO B->C D 4. Pre-incubate cells with This compound in the dark (e.g., 30 minutes) C->D E 5. Expose cells to light (e.g., 30 minutes) D->E F 6. Post-incubation in the dark (assay-dependent duration) E->F G 7a. Cytotoxicity Assay (e.g., MTT, CellTox Green) F->G H 7b. PKC Activity Assay F->H I 7c. Apoptosis Assay (e.g., Caspase activity) F->I J 7d. Western Blot for PKC pathway proteins F->J

Experimental workflow for this compound light activation.

Experimental Protocols

1. Reagent Preparation and Handling

  • This compound Stock Solution:

    • This compound is soluble in DMSO, ethanol, and methanol.[6] It has poor water solubility.

    • Prepare a stock solution of 1-10 mM in sterile DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light. Stock solutions are stable for at least 6 months at -20°C.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

  • Handling Precautions:

    • This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Due to its photosensitivity, all steps involving the handling of this compound solutions should be performed in a darkened room or with light-protected containers (e.g., amber tubes, foil-wrapped plates).

2. Protocol for In Vitro Light Activation of this compound and Cytotoxicity Assessment

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence assays) or standard clear plates (for colorimetric assays)

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Light source (e.g., standard laboratory fluorescent light)

    • Cytotoxicity assay kit (e.g., MTT, WST-8, or a membrane integrity assay like CellTox™ Green)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Preparation of Treatment Groups:

      • Vehicle Control (Dark): Cells treated with DMSO-containing medium, kept in the dark.

      • Vehicle Control (Light): Cells treated with DMSO-containing medium, exposed to light.

      • This compound (Dark): Cells treated with this compound, kept in the dark.

      • This compound (Light): Cells treated with this compound, exposed to light.

    • This compound Pre-incubation (Dark):

      • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 10 nM to 1 µM.

      • In a darkened room or under a cell culture hood with the light off, remove the old medium from the cells and add the this compound-containing medium or vehicle control medium.

      • Incubate the plates in the dark for 30 minutes at 37°C.

    • Light Activation:

      • Move the plates to the light exposure area. For a standard fluorescent light, a distance of approximately 3-6 inches from the light source is often used.

      • Expose the designated "Light" plates to the light source for 30-120 minutes. The optimal exposure time should be determined empirically.[5]

      • Keep the "Dark" control plates wrapped in aluminum foil and placed alongside the light-exposed plates to control for temperature variations.

    • Post-incubation: After light exposure, return all plates to the incubator and incubate for a further 24-72 hours, depending on the cell type and the desired endpoint.

    • Cytotoxicity Assessment:

      • At the end of the post-incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.

      • For example, if using an MTT assay, add the MTT reagent to each well, incubate for 2-4 hours, then add the solubilization solution and read the absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (light-exposed).

      • Plot the cell viability against the log of the this compound concentration and determine the IC50 value for the light-exposed and dark-treated cells using a non-linear regression analysis.

3. Protocol for In Vitro PKC Activity Assay Following this compound Treatment

This protocol outlines the measurement of PKC activity in cell lysates after treatment with light-activated this compound.

  • Materials:

    • Cells cultured in 6-well plates or 10 cm dishes

    • This compound

    • Light source

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein concentration assay kit (e.g., BCA assay)

    • PKC activity assay kit (commercial kits are available that use either radioactive [γ-32P]ATP or fluorescence-based methods)

    • Microcentrifuge

  • Procedure:

    • Cell Treatment: Treat cells with this compound and light as described in the previous protocol (steps 1-5), scaling up the volumes for larger culture vessels. A short post-incubation period (e.g., 1-4 hours) is typically sufficient to observe changes in PKC activity.

    • Cell Lysis:

      • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold lysis buffer to each dish and scrape the cells.

      • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

      • Incubate on ice for 30 minutes, vortexing occasionally.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Protein Quantification:

      • Carefully collect the supernatant (cytosolic and membrane fractions).

      • Determine the protein concentration of each lysate using a BCA assay or a similar method.

      • Normalize the protein concentration of all samples with lysis buffer.

    • PKC Activity Assay:

      • Perform the PKC activity assay according to the manufacturer's protocol of the chosen kit.

      • This typically involves incubating a standardized amount of protein from each cell lysate with a PKC-specific substrate, ATP (which may be radiolabeled), and activators (e.g., phospholipids, DAG).

      • The assay measures the phosphorylation of the substrate, which is proportional to the PKC activity in the lysate.

    • Data Analysis:

      • Quantify the PKC activity for each sample.

      • Express the PKC activity in the this compound-treated samples as a percentage of the activity in the vehicle-treated control samples.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low cytotoxicity with light exposure Insufficient light exposure (time or intensity).Increase the light exposure time or decrease the distance to the light source. Ensure the light source emits in the visible/UV spectrum.
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
This compound has degraded.Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions (frozen, protected from light).
High cytotoxicity in dark control This compound concentration is too high.At very high concentrations, this compound can have light-independent effects. Reduce the concentration to the nanomolar range.
Cell line is particularly sensitive.Reduce the incubation time or this compound concentration.
High variability between replicates Uneven light exposure across the plate.Ensure the light source provides uniform illumination over the entire plate.
Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate pipetting when seeding cells.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity.

Conclusion

This compound is a powerful tool for studying PKC signaling due to its light-dependent mechanism of action. The protocols provided here offer a framework for utilizing this compound in various in vitro applications. Researchers should note that the optimal conditions, particularly light exposure and drug concentration, may vary between different cell lines and experimental setups, and therefore, empirical optimization is recommended. By carefully controlling the light conditions, investigators can achieve precise and localized inhibition of PKC, enabling detailed studies of its role in cellular processes and its potential as a photodynamic therapeutic agent.

References

Calphostin C: A Potent Inducer of Apoptosis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C is a potent and selective inhibitor of protein kinase C (PKC) originally isolated from the fungus Cladosporium cladosporioides.[1] Its unique mechanism of action, which is dependent on photoactivation, makes it a valuable tool for the controlled induction of apoptosis in various cell lines.[2][3] Beyond its well-documented role as a PKC inhibitor, this compound also triggers apoptosis through PKC-independent pathways, including the induction of endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4][5] This multifaceted activity renders this compound a versatile agent for studying programmed cell death and for the preclinical evaluation of potential cancer therapeutics.[2]

Mechanism of Action

This compound primarily exerts its pro-apoptotic effects through the inhibition of Protein Kinase C (PKC). It binds to the regulatory diacylglycerol (DAG) binding site of PKC, a process that is enhanced by light, leading to irreversible photo-oxidative inactivation of the enzyme.[2] However, its cytotoxicity is not solely dependent on PKC inhibition.

Several studies have elucidated alternative mechanisms contributing to this compound-induced apoptosis:

  • Endoplasmic Reticulum (ER) Stress: this compound can impair glycoprotein export from the ER, leading to the accumulation of misfolded proteins and the induction of an ER stress response.[2] This is characterized by the activation of PERK and JNK, and increased expression of the pro-apoptotic transcription factor CHOP (GADD153).[2]

  • JNK Pathway Activation: this compound has been shown to induce apoptosis through a tissue transglutaminase (TG2)-dependent mechanism that involves the activation of the DLK/JNK signaling pathway.[4] This leads to the translocation of Bax to the mitochondria and subsequent activation of caspases.[4]

  • Caspase Activation: The apoptotic cascade initiated by this compound culminates in the activation of caspases. Studies have demonstrated the early activation of initiator caspase-9 and effector caspases-3 and -7 following this compound treatment.[2][4]

Data Presentation

The following table summarizes the effective concentrations of this compound and the observed apoptotic effects in various cancer cell lines.

Cell LineConcentrationIncubation TimeApoptotic EffectReference
MCF-7 (Breast Cancer)50 nM3 hoursInduction of cytoplasmic vacuoles[2]
PANC-1 (Pancreatic Cancer)50 nM3 hoursInduction of cytoplasmic vacuoles[2]
U251 (Glioblastoma)30 nM3 hoursInduction of cytoplasmic vacuoles[2]
NIH 3T3 (Fibroblasts)250 nM0.5 - 4 hoursCleavage of caspase-3, phosphorylation of JNK[4]
Human Coronary Artery Smooth Muscle Cells50 nM6 - 12 hours~20% apoptosis at 6h, increasing to ~78% at 12h (TUNEL assay)[6]
OZ (Lymphoma)0.2 µg/mL (in combination with VP-16)6 hours13.5% DNA fragmentation[7][8]

Experimental Protocols

Protocol for Induction of Apoptosis using this compound

This protocol provides a general guideline for inducing apoptosis in cultured cells using this compound. Optimization of concentration and incubation time for specific cell lines is recommended.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

  • Light source (for photoactivation)

  • Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at a density of approximately 1 x 10^6 cells/mL in the desired culture vessel. Allow cells to adhere and reach exponential growth phase.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentration (e.g., 30-250 nM).[2][4][5] A vehicle control (medium with an equivalent amount of DMSO) should be prepared in parallel.[2]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Photoactivation: Immediately after adding the treatment medium, expose the cells to a light source for a designated period (e.g., 30 minutes).[2] The specific type of light source and duration may require optimization.

  • Incubation: Incubate the cells for the desired time period (e.g., 3 to 24 hours) in a humidified incubator at 37°C with 5% CO2.[2][4][6]

  • Cell Harvesting:

    • Suspension cells: Transfer the cells directly into centrifuge tubes.

    • Adherent cells: Collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat the wash step.

  • Apoptosis Analysis: Proceed with the chosen method for apoptosis detection. A common method is staining with Annexin V-FITC and Propidium Iodide followed by flow cytometry analysis.[9][10]

Mandatory Visualizations

CalphostinC_Apoptosis_Pathway cluster_PKC_dependent PKC-Dependent Pathway cluster_PKC_independent PKC-Independent Pathways cluster_ER_Stress ER Stress cluster_JNK_Pathway JNK Pathway CalphostinC This compound (Photoactivated) PKC Protein Kinase C (PKC) CalphostinC->PKC Inhibition Downstream_PKC Downstream PKC Targets Apoptosis_PKC Apoptosis Downstream_PKC->Apoptosis_PKC ER Endoplasmic Reticulum ER_Stress ER Stress Response ER->ER_Stress PERK PERK Activation ER_Stress->PERK CHOP CHOP (GADD153) Expression ER_Stress->CHOP Apoptosis_ER Apoptosis PERK->Apoptosis_ER CHOP->Apoptosis_ER CalphostinC_ER->ER Impairs Glycoprotein Export TG2 Tissue Transglutaminase (TG2) DLK DLK Activation TG2->DLK JNK JNK Activation DLK->JNK Bax Bax Translocation to Mitochondria JNK->Bax Caspase_Activation Caspase Activation Bax->Caspase_Activation Apoptosis_JNK Apoptosis Caspase_Activation->Apoptosis_JNK CalphostinC_JNK->TG2

Caption: Signaling pathways of this compound-induced apoptosis.

Apoptosis_Assay_Workflow start Seed Cells in Culture Plates treatment Treat Cells with this compound (and Vehicle Control) start->treatment photoactivation Expose to Light Source treatment->photoactivation incubation Incubate for a Defined Period photoactivation->incubation harvest Harvest Adherent and Suspension Cells incubation->harvest wash Wash Cells with PBS harvest->wash stain Stain with Apoptosis Detection Reagents (e.g., Annexin V and PI) wash->stain analysis Analyze by Flow Cytometry or Fluorescence Microscopy stain->analysis

Caption: Experimental workflow for apoptosis induction assay.

References

Troubleshooting & Optimization

Calphostin C solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Calphostin C, focusing on its solubility, proper handling, and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Protein Kinase C (PKC).[1] It functions by targeting the regulatory domain of PKC, where it competitively binds at the site for diacylglycerol (DAG) and phorbol esters.[1][2] A unique characteristic of this compound is that its inhibitory activity is dependent on exposure to light.[2][3] Ordinary fluorescent light is sufficient to activate the compound, leading to irreversible oxidative modification of PKC.[3][4]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents but has poor solubility in water.[5] Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and N,N-Dimethylformamide (DMF).[5]

Q3: How should I prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. A common concentration for a stock solution is 1 mg/mL in DMSO.[6] For detailed steps, please refer to the Experimental Protocols section.

Q4: What are the recommended storage conditions for this compound?

As a lyophilized powder, this compound should be stored at 2-8°C and protected from light. Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7] Stock solutions are generally stable for up to 6 months at -20°C.[8] Some suppliers recommend storage at -80°C for 6 months for optimal stability, or for a shorter period of 1 month if stored at -20°C.[6] Always protect solutions from light.

Q5: Is the inhibitory activity of this compound reversible?

No, the inhibition of PKC by this compound is irreversible due to the light-induced oxidative modification of the protein.[4]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO 1 mg/mL (1.26 mM)Warming and sonication may be needed. Use of hygroscopic DMSO can impact solubility.[6]
Ethanol SolubleQuantitative data is not readily available, but it is commonly used as a solvent.[5][7]
Methanol SolubleUsed as a solvent for this compound.[5]
DMF SolubleAn alternative organic solvent for this compound.[5]
Water Poor solubilityThis compound is not recommended to be dissolved directly in aqueous solutions.[5]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of this compound solutions for use in cell culture experiments.

Materials:

  • Lyophilized this compound

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile, light-protected tubes for aliquots

  • Calibrated pipettes and sterile tips

  • Vortexer and/or sonicator

  • Cell culture medium

Procedure for a 1 mM Stock Solution:

  • Equilibrate: Allow the vial of lyophilized this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Reconstitution: Aseptically add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. The molecular weight of this compound is 790.76 g/mol . For example, to prepare a 1 mM stock solution from 1 mg of this compound, you would add 1.26 mL of DMSO.

  • Dissolution: Gently vortex the vial to dissolve the powder. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected sterile tubes. Store the aliquots at -20°C or -80°C.[6]

Procedure for Preparing a Working Solution:

  • Thaw: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to prevent precipitation.

  • Light Activation: For its inhibitory effect on PKC, this compound requires activation by light.[3] Exposing the cells in the culture medium containing this compound to ambient fluorescent light for a short period (e.g., 1-2 hours) is generally sufficient.[3][4]

  • Immediate Use: Use the freshly prepared working solution immediately in your experiments.

Troubleshooting Guide

Issue: Precipitation is observed when diluting the DMSO stock solution into aqueous cell culture medium.

  • Cause: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer. The rapid change in solvent polarity can cause the compound to fall out of solution.[9][10]

  • Solution:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible (typically <0.5%) to avoid solvent toxicity, but a slight increase might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Method of Dilution: Instead of adding a small volume of stock to a large volume of medium, try adding the stock solution to a smaller volume of medium first, mixing well, and then bringing it up to the final volume. Continuous gentle agitation of the medium while adding the stock solution is critical.

    • Temperature: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[11]

    • Pre-warm the Stock Solution: Briefly warming the DMSO stock solution to 37°C before dilution may help.

Issue: No or reduced inhibitory effect of this compound is observed.

  • Cause: The inhibitory activity of this compound is light-dependent.[3] Insufficient exposure to light will result in a lack of activity.

  • Solution:

    • Ensure Light Exposure: After adding the this compound working solution to your cells, ensure the culture plates are exposed to ambient fluorescent light for an adequate period (e.g., 1-2 hours) to allow for photoactivation.[3][4]

    • Check Stock Solution Integrity: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot for your experiment.

Issue: Unexpected cellular toxicity or off-target effects.

  • Cause: At higher concentrations (>2 µM), this compound can induce off-target effects, including the generation of singlet oxygen in a light-dependent manner, which can lead to ER stress and even paradoxical activation of PKC.[12]

  • Solution:

    • Titrate the Concentration: Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell type and experimental conditions. The IC50 for PKC inhibition is around 50 nM.[1]

    • Limit Light Exposure Time: While light is required for activation, prolonged exposure, especially at higher concentrations, may exacerbate cytotoxic effects.[3] Standardize the duration of light exposure in your protocol.

Visual Guides

Signaling Pathway: this compound Inhibition of PKC

CalphostinC_PKC_Pathway cluster_activation PKC Activation cluster_inhibition This compound Inhibition GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC_inactive Inactive PKC DAG->PKC_inactive Binds Ca2->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CalphostinC This compound CalphostinC->PKC_inactive Inhibits (competes with DAG) Light Light Light->CalphostinC Activates

Caption: this compound's light-dependent inhibition of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: Preparing this compound Solutions

CalphostinC_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Lyophilized This compound reconstitute Reconstitute in DMSO (e.g., 1 mM) start->reconstitute dissolve Vortex / Sonicate to Dissolve reconstitute->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute light_activate Expose to Ambient Light for Activation dilute->light_activate use Use Immediately in Experiment light_activate->use

References

Preventing Calphostin C degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Calphostin C during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC)[1][2][3]. It is a natural compound isolated from the fungus Cladosporium cladosporioides[4]. Its inhibitory action is unique as it is light-dependent[5][6]. This compound competitively binds to the diacylglycerol (DAG) binding site in the regulatory domain of PKC, and upon exposure to light, it becomes activated, leading to the inhibition of PKC activity[5][7].

Q2: Why is this compound sensitive to light?

A2: this compound is a polycyclic hydrocarbon that strongly absorbs light in the visible and ultraviolet ranges[5][6]. This absorption of light energy is essential for its PKC inhibitory activity. Ordinary fluorescent light is sufficient to activate the compound[5][8]. This photo-activation is also linked to its degradation and potential cytotoxic effects at higher concentrations[5][9].

Q3: How should I properly store this compound powder and its stock solutions?

A3: Proper storage is critical to prevent degradation. For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years[6]. Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one to six months, or at -80°C for up to six months[1][2][8]. It is highly recommended to protect both the solid compound and its solutions from light[8].

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol[1][6].

Q5: Can I use this compound in the dark?

A5: The inhibitory effect of this compound on PKC is dependent on light exposure[5]. Therefore, for experiments aiming to inhibit PKC, exposure to light is necessary. If used as a control in the dark, it is not expected to inhibit PKC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no PKC inhibition observed. Insufficient light activation: this compound requires light to inhibit PKC.Ensure your experimental setup allows for exposure to a light source (e.g., ambient fluorescent light) after the addition of this compound. A pre-incubation with light before adding to the cells or lysate can also be performed.
Degraded this compound: The compound may have degraded due to improper storage or handling.Always store this compound powder at -20°C and stock solutions at -20°C or -80°C, protected from light. Prepare fresh working solutions from a frozen stock for each experiment.
Incorrect concentration: The effective concentration can vary between cell types and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific system. The IC50 for PKC inhibition is approximately 50 nM[1][8].
High levels of cytotoxicity or unexpected off-target effects observed. Light-induced cytotoxicity: At higher concentrations, light-activated this compound can be cytotoxic[5].Use the lowest effective concentration of this compound. Minimize the duration of light exposure to what is necessary for PKC inhibition.
PKC activation at high concentrations: At concentrations above 2 µM, this compound can act as a PKC activator in a light-dependent manner by generating singlet oxygen[9].If your experimental goal is PKC inhibition, ensure you are using a concentration well below 2 µM. The typical inhibitory concentration is in the nanomolar range.
Precipitate forms in the stock solution upon thawing. Poor solubility at low temperatures: The compound may be coming out of solution.Before use, ensure the solution is completely thawed and brought to room temperature. Gently vortex to ensure any precipitate is redissolved.

Stability of this compound Solutions

SolventStorage TemperatureStabilityReference(s)
DMSO-20°CUp to 6 months[8]
DMSO-80°CUp to 6 months[2]
DMSO-20°CUp to 3 months[10]
DMSO-20°CUp to 1 month[1][2]

Note: It is always best practice to prepare fresh solutions for each experiment if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve in Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Ensure Complete Dissolution: Gently vortex the solution to ensure the this compound has completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for PKC Inhibition in Cultured Cells
  • Cell Culture: Plate cells at the desired density and allow them to adhere or reach the desired confluency.

  • Prepare Working Solution: Thaw an aliquot of the this compound stock solution at room temperature, protected from light. Dilute the stock solution to the final desired concentration in a serum-free medium or appropriate buffer immediately before use.

  • Treatment of Cells: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Light Activation: Expose the cells to a consistent light source (e.g., a standard cell culture hood fluorescent light) for a defined period (e.g., 30-60 minutes). This step is crucial for the activation of this compound. For consistency, the distance from the light source should be kept constant between experiments.

  • Incubation: Following light activation, incubate the cells for the desired experimental duration.

  • Downstream Analysis: Proceed with your downstream analysis (e.g., western blotting for phosphorylation of PKC substrates, cell viability assays, etc.).

Visualizations

Calphostin_C_Mechanism cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) DAG Diacylglycerol (DAG) Binding Site PKC->DAG has Substrate PKC Substrate PKC->Substrate phosphorylates DAG->Substrate pSubstrate Phosphorylated Substrate CalphostinC This compound Light Light (Visible/UV) CalphostinC->Light ActivatedCalphostinC Activated This compound Light->ActivatedCalphostinC activates ActivatedCalphostinC->DAG competitively binds to

Caption: Mechanism of Light-Dependent PKC Inhibition by this compound.

Calphostin_C_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock store_stock Aliquot and Store at -20°C/-80°C (Protect from Light) prepare_stock->store_stock prepare_working Prepare Working Solution in Culture Medium store_stock->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells light_activation Expose to Light (e.g., 30-60 min) treat_cells->light_activation incubate Incubate for Desired Duration light_activation->incubate analyze Downstream Analysis incubate->analyze end End analyze->end

Caption: Standard Experimental Workflow for Using this compound.

Troubleshooting_Logic start Inconsistent or No PKC Inhibition check_light Was the experiment exposed to light? start->check_light check_storage Was this compound stored properly? check_light->check_storage Yes solution_light Solution: Expose to a consistent light source. check_light->solution_light No check_concentration Is the concentration optimal? check_storage->check_concentration Yes solution_storage Solution: Use a fresh aliquot of properly stored this compound. check_storage->solution_storage No solution_concentration Solution: Perform a dose-response experiment. check_concentration->solution_concentration Unsure

Caption: Troubleshooting Logic for Lack of this compound Activity.

References

How to control for Calphostin C light-dependency in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Calphostin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a special focus on controlling for its light-dependent properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Protein Kinase C (PKC). It is a natural compound isolated from the fungus Cladosporium cladosporioides. Its inhibitory action is unique in that it is strictly dependent on the presence of light[1]. This compound interacts with the regulatory domain of PKC, competing with diacylglycerol (DAG) and phorbol esters. Upon exposure to light, it causes an irreversible oxidative modification of PKC, leading to its inactivation[1].

Q2: Why is controlling for light exposure critical when using this compound?

The inhibitory activity of this compound is entirely dependent on photoactivation[1][2]. In the absence of light, it does not significantly inhibit PKC. Therefore, to achieve consistent and reproducible results, it is imperative to control the light conditions of your experiment. Uncontrolled exposure to ambient light can lead to premature or inconsistent activation of the compound, resulting in variable experimental outcomes.

Q3: What type of light is required to activate this compound?

Ordinary fluorescent light is sufficient to fully activate this compound[1]. It is a polycyclic hydrocarbon with strong absorbance in the visible and ultraviolet (UV) ranges[1][2]. While specific optimal wavelengths have not been definitively established in all studies, its broad absorbance spectrum means that standard laboratory lighting will induce its activity. For precise and reproducible experiments, it is recommended to use a standardized light source with a defined intensity and wavelength spectrum.

Q4: I've heard this compound can have a paradoxical effect and activate PKC. Is this true?

Yes, under certain conditions, this compound can paradoxically activate PKC. This phenomenon is observed at higher concentrations of this compound (typically >2 µM) and is also light-dependent[3][4]. This activation is mediated by the production of singlet oxygen, which causes structural changes in the endoplasmic reticulum, leading to calcium leakage and subsequent PKC activation[3][4]. This dual effect is concentration-dependent.

Q5: How should I prepare and store this compound stock solutions to avoid unwanted activation?

To prevent premature photoactivation, all steps involving the handling of this compound should be performed in the dark or under dim red light.

  • Preparation: Dissolve this compound powder in a suitable solvent, such as DMSO or ethanol, in a dark room or a light-protected fume hood.

  • Storage: Store stock solutions in amber vials or tubes wrapped in aluminum foil at -20°C for long-term storage (up to one month)[5]. For short-term storage, solutions can be kept at 4°C in the dark.

  • Handling: When preparing dilutions or adding this compound to your experimental setup, work quickly and minimize exposure to light. Use light-blocking pipette tips if available.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Inconsistent or no PKC inhibition Insufficient light exposure: The duration or intensity of light was not enough to activate this compound.Ensure a consistent and adequate light source. Standardize the distance from the light source to the samples and the duration of exposure. A common starting point is a 30-minute exposure to a 30-W fluorescent light at a distance of 3 inches.
Degraded this compound: The compound may have been prematurely activated by ambient light during storage or handling.Prepare fresh stock solutions from powder, ensuring all steps are performed in the dark. Store aliquots in light-protected containers at -20°C.
Incorrect experimental design: The pre-incubation and light exposure steps were not properly controlled.Follow a strict protocol of pre-incubating cells with this compound in complete darkness before a defined period of light exposure.
Unexpected cytotoxicity or off-target effects Phototoxicity: At higher concentrations and with prolonged light exposure, this compound can induce cytotoxicity independent of PKC inhibition. This is often mediated by the generation of reactive oxygen species (ROS)[1][6].Include a "light-only" control (cells exposed to the same light conditions without this compound) and a "this compound-only" control (cells treated with this compound but kept in the dark) to assess phototoxicity. Consider reducing the concentration of this compound or the duration of light exposure.
Paradoxical PKC activation: At concentrations above 2 µM, this compound can activate PKC in the presence of light[3][4].If PKC inhibition is the desired outcome, use this compound at concentrations well below 2 µM. The typical IC50 for PKC inhibition is around 50 nM[2][7].
High background in control groups Accidental light exposure of "dark" controls: The control group that should not have been exposed to light was inadvertently activated.Ensure that all manipulations of the "dark" control plates or tubes are performed under a safelight or in complete darkness. Wrap plates in aluminum foil when transporting them.
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.Include a vehicle control group that receives the same concentration of the solvent as the experimental groups.

Experimental Protocols

Standard Protocol for PKC Inhibition in Cell Culture

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Preparation of this compound: On the day of the experiment, thaw a frozen aliquot of this compound stock solution in the dark. Prepare the final working concentration in pre-warmed culture medium, protecting the solution from light.

  • Dark Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Immediately place the cells in a light-proof incubator or wrap the culture vessel securely in aluminum foil. Incubate for 30 minutes at 37°C.

  • Light Activation: Transfer the cells to the light exposure setup. A common setup is a 30-watt fluorescent lamp placed at a distance of 3 inches from the culture vessel. Expose the cells to light for 30 minutes.

  • Post-incubation: After light exposure, return the cells to a standard incubator for the desired experimental duration.

  • Analysis: Proceed with your downstream analysis (e.g., western blotting for PKC substrate phosphorylation, cell viability assays).

Control Experiments

To ensure the observed effects are due to the light-activated inhibition of PKC by this compound, the following controls are essential:

  • Vehicle Control (Dark): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the this compound-treated group and kept in the dark.

  • Vehicle Control (Light): Cells treated with the vehicle and exposed to the same light conditions as the experimental group. This controls for any effects of the light itself.

  • This compound Control (Dark): Cells treated with this compound but kept in complete darkness throughout the experiment. This confirms the light-dependency of the inhibitor.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Concentration RangePrimary EffectMechanism
< 200 nMPKC InhibitionIrreversible oxidative modification of the PKC regulatory domain[1].
> 2 µMPKC ActivationProduction of singlet oxygen, leading to ER stress and calcium release[3][4].

Table 2: Recommended Light Exposure Parameters (Starting Point)

ParameterRecommendation
Light Source Standard fluorescent lamp
Power 30 Watts
Distance from sample 3 inches
Exposure Duration 30 minutes

Visualizations

CalphostinC_Workflow Experimental Workflow for this compound cluster_prep Preparation (in Dark) cluster_exp Experiment prep Prepare this compound in culture medium pre_incubate Pre-incubate cells with This compound (30 min, 37°C) in complete darkness prep->pre_incubate light_expose Expose cells to light (e.g., 30 min, fluorescent lamp) pre_incubate->light_expose post_incubate Incubate for experimental duration light_expose->post_incubate analysis Downstream Analysis post_incubate->analysis control1 Vehicle Control (Dark) control2 Vehicle Control (Light) control3 This compound (Dark)

Caption: A flowchart outlining the key steps and necessary controls for a typical experiment using the light-dependent inhibitor this compound.

PKC_Signaling_Pathway Simplified PKC Signaling and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Response Calphostin_dark This compound (Dark) (Inactive) Calphostin_light This compound (Light) (Active) Calphostin_dark->Calphostin_light Light Activation Calphostin_light->PKC_inactive Inhibits Activation

Caption: A simplified diagram illustrating the Protein Kinase C (PKC) signaling pathway and the point of inhibition by light-activated this compound.

CalphostinC_Logic Logical Framework for this compound Experiments cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Calphostin This compound Present Inhibition PKC Inhibition Calphostin->Inhibition AND NoEffect No Effect on PKC Calphostin->NoEffect AND NOT Light Phototoxicity Potential for Phototoxicity Calphostin->Phototoxicity Light Light Exposure Light->Inhibition Light->Phototoxicity Potential for (especially at high [this compound])

Caption: A logic diagram illustrating the relationship between the presence of this compound, light exposure, and the expected experimental outcomes.

References

Minimizing cytotoxicity of Calphostin C in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Calphostin C in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Protein Kinase C (PKC).[1] It functions by binding to the regulatory diacylglycerol (DAG)/phorbol ester binding site (C1 domain) of PKC, thereby preventing its activation.[2] A critical characteristic of this compound is that its inhibitory activity is strictly dependent on photoactivation by fluorescent light.[2]

Q2: Why is this compound cytotoxic in long-term cell culture?

The cytotoxicity of this compound is intrinsically linked to its photoactivation.[2] Upon exposure to light, this compound generates reactive oxygen species (ROS), which can lead to cellular damage.[3] This photo-induced toxicity is not solely due to PKC inhibition but also involves off-target effects, including the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis.[2]

Q3: What is the IC50 of this compound for PKC inhibition and at what concentration does it become cytotoxic?

The half-maximal inhibitory concentration (IC50) for PKC is approximately 50 nM.[1] Cytotoxicity is typically observed at concentrations slightly higher than those required for PKC inhibition, often in the range of 100-500 nM, and is dependent on the cell line and the intensity of light exposure.[2]

Q4: Is it possible to use this compound for long-term studies without causing significant cell death?

Yes, by rigorously minimizing light exposure to the cell cultures, the cytotoxic effects of this compound can be significantly reduced, allowing for its use in long-term experiments.

Q5: Are there any alternatives to this compound for long-term PKC inhibition that are not light-sensitive?

Yes, several other PKC inhibitors do not require photoactivation and may be suitable for long-term studies. These include compounds like Ruboxistaurin, which is more specific for PKCβ isoforms, and other ATP-competitive inhibitors.[4] The choice of inhibitor will depend on the specific PKC isoforms and signaling pathways being investigated.

Troubleshooting Guides

Issue 1: High levels of cell death observed in this compound-treated cultures.

Cause: Unintentional photoactivation of this compound by ambient light in the laboratory or during cell culture manipulations.

Solution:

  • Implement a light-safe workflow: Handle all this compound-containing solutions and cell cultures in a darkened room or under a red light source, which is less likely to cause photoactivation.[5]

  • Use opaque materials: Store this compound stock solutions and culture media in amber or foil-wrapped tubes and bottles to prevent light exposure.[6]

  • Modify cell culture equipment: If possible, disable or cover the lights in your cell culture hood and microscope. For essential observations, use the lowest light intensity for the shortest possible duration.

  • Consider your culture medium: Some components in standard cell culture media, like riboflavin and phenol red, can contribute to phototoxicity.[7][8] Using a custom medium formulation with reduced levels of these components may help.

Issue 2: Inconsistent results or loss of PKC inhibition over time.

Cause: Degradation of this compound due to repeated exposure to even low levels of light, or selection for a resistant cell population.

Solution:

  • Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles and light exposure of the entire stock.

  • Fresh media changes: When performing media changes, prepare fresh this compound-containing media for each use and protect it from light until it is added to the cultures.

  • Monitor PKC activity: Periodically assess PKC activity in your long-term cultures to ensure that the desired level of inhibition is being maintained.

  • Control for confluency: Maintain a consistent cell density, as highly confluent cultures can sometimes exhibit altered sensitivity to inhibitors.

Data Presentation

Table 1: this compound Concentration and Cellular Effects

Concentration RangePrimary EffectAssociated Cytotoxicity (with light exposure)
50 - 100 nMInhibition of Protein Kinase C (PKC)[1]Low to moderate
100 - 500 nMPotent PKC inhibitionModerate to high, cell-line dependent[2]
> 500 nMOff-target effects and significant cytotoxicityHigh to complete cell death[2]

Experimental Protocols

Protocol 1: Long-Term Culture of Cells with this compound under Light-Safe Conditions

This protocol outlines the procedure for maintaining cell cultures with this compound for extended periods while minimizing phototoxicity.

Materials:

  • This compound stock solution (in DMSO, stored in an amber tube)

  • Complete cell culture medium (consider using a formulation with reduced riboflavin and no phenol red)

  • Sterile, opaque or foil-wrapped centrifuge tubes

  • Cell culture flasks/plates

  • A darkened room or a room with a red light source

  • Standard cell culture equipment (incubator, biosafety cabinet with light off, etc.)

Procedure:

  • Preparation (in a darkened room/under red light):

    • Thaw a single-use aliquot of this compound stock solution.

    • Warm the required volume of cell culture medium to 37°C.

    • Prepare the final concentration of this compound in the culture medium in an opaque tube. Mix gently by inverting.

  • Media Change (in a biosafety cabinet with the light OFF):

    • Carefully remove the old media from the cell culture flasks/plates.

    • Gently add the freshly prepared this compound-containing medium to the cells.

    • Return the cells to the incubator, ensuring the incubator door is not left open for extended periods to minimize light exposure.

  • Cell Passaging (in a biosafety cabinet with the light OFF):

    • Perform cell detachment as per your standard protocol (e.g., using trypsin).

    • Neutralize the detachment agent and pellet the cells by centrifugation in an opaque tube.

    • Resuspend the cell pellet in fresh, pre-warmed this compound-containing medium.

    • Plate the cells in new flasks/plates at the desired density.

    • Return the cells to the incubator.

  • Cell Viability and PKC Activity Monitoring:

    • At regular intervals, assess cell viability using a method that does not require prolonged light exposure (e.g., trypan blue exclusion performed under red light).

    • To confirm the efficacy of this compound, periodically lyse a subset of cells (in the dark) and perform a PKC activity assay.

Mandatory Visualizations

Calphostin_C_Mechanism_of_Action Calphostin_C This compound Activated_Calphostin_C Photoactivated This compound Calphostin_C->Activated_Calphostin_C Light Light (e.g., Fluorescent) Light->Activated_Calphostin_C Activates PKC Protein Kinase C (PKC) Activated_Calphostin_C->PKC Binds to C1 Domain PKC_Inhibition PKC Inhibition Downstream_PKC_Targets Downstream PKC Substrates PKC_Inhibition->Downstream_PKC_Targets Prevents Phosphorylation Cellular_Response Altered Cellular Responses Downstream_PKC_Targets->Cellular_Response

Caption: Mechanism of this compound-mediated PKC inhibition.

Calphostin_C_Cytotoxicity_Pathway Calphostin_C This compound Photoactivation Photoactivation Calphostin_C->Photoactivation Light Light Light->Photoactivation ROS Reactive Oxygen Species (ROS) Generation Photoactivation->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Photoactivation->ER_Stress Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Experimental_Workflow_Light_Safety Start Start: Prepare this compound Media in Dark/Red Light Handle_Cells Handle Cells in Biosafety Cabinet (Light OFF) Start->Handle_Cells Incubate Incubate Cells Handle_Cells->Incubate Endpoint Endpoint/Continue Culture Handle_Cells->Endpoint Experiment End Observe Observe Cells (Microscope Light OFF or Minimal) Incubate->Observe Observe->Handle_Cells Routine Culture Viability_Assay Perform Viability Assay (Under Red Light) Observe->Viability_Assay Monitoring PKC_Assay Perform PKC Assay (Harvest in Dark) Observe->PKC_Assay Monitoring Viability_Assay->Endpoint PKC_Assay->Endpoint

References

Calphostin C Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calphostin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in various cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific inhibitor of Protein Kinase C (PKC). It is a secondary metabolite isolated from the fungus Cladosporium cladosporioides. Its mechanism of action is unique as it is a photoactivatable inhibitor.[1] this compound interacts with the regulatory domain of PKC, competing with diacylglycerol and phorbol esters. Crucially, its inhibitory activity is dependent on exposure to light, particularly ordinary fluorescent light.[1]

Q2: Is there readily available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of published, quantitative data specifically detailing the stability and half-life of this compound in common cell culture media such as DMEM, RPMI-1640, or MEM under various conditions. The stability of a compound in media can be influenced by multiple factors including the specific media formulation, serum presence, temperature, and light exposure. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[2] For storage, it is recommended to prepare aliquots of the reconstituted stock solution and freeze them at -20°C. Stock solutions stored in this manner are reported to be stable for up to six months. It is advisable to prepare and use solutions on the same day if possible. If storage of diluted solutions is necessary, they should be stored at -20°C for no longer than one month.[2] Before use, allow the solution to equilibrate to room temperature and ensure no precipitation has occurred.[2]

Q4: How does light affect this compound's stability and activity?

Light is essential for the inhibitory activity of this compound against PKC.[1] The compound is a polycyclic hydrocarbon that absorbs strongly in the visible and ultraviolet ranges.[1] This photoactivation is a critical aspect of its mechanism. However, prolonged exposure to light may also lead to its degradation. Therefore, a balance must be struck between providing enough light for activation and avoiding excessive exposure that could lead to instability. When not in use, this compound solutions and treated cell cultures should be protected from light.

Q5: Can components of the cell culture medium, like phenol red or serum, affect this compound?

Yes, components of the cell culture medium can potentially impact this compound's stability and activity:

  • Phenol Red: As a photoactivatable compound, this compound's activity can be influenced by other photosensitive molecules in the media. Phenol red, a common pH indicator in cell culture media, can absorb light and has been shown to participate in redox reactions, potentially producing reactive oxygen species (ROS) that could affect this compound or the cells.[3] For experiments sensitive to phototoxicity or requiring precise light-dosing, using phenol red-free media is recommended.

  • Serum: Serum contains various enzymes and other proteins that could potentially metabolize or bind to this compound, affecting its stability and bioavailability. The presence and concentration of serum should be considered and kept consistent in your experiments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound. Degradation of this compound in working solutions. 1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Protect all this compound solutions from light during storage and handling.
Inconsistent light exposure. 1. Standardize the duration and intensity of light exposure for all experiments. 2. Ensure uniform light distribution across all cell culture plates or flasks.
Interaction with media components. 1. Consider using phenol red-free media to avoid potential interference. 2. If using serum, ensure the lot and concentration are consistent across experiments.
Lower than expected inhibitory effect of this compound. Insufficient light activation. 1. Ensure that the cell culture plates are exposed to a suitable light source (e.g., standard laboratory fluorescent light) for an adequate period to activate this compound. 2. Confirm that the light source emits wavelengths that can be absorbed by this compound.
This compound degradation. Perform a stability study under your experimental conditions to determine the effective concentration over time (see Experimental Protocol below).
High background cytotoxicity. Phototoxicity from media components. 1. Test for phototoxicity of the cell culture medium alone (without this compound) under your experimental light conditions. 2. Switch to a phenol red-free medium formulation.
Excessive light exposure. Reduce the duration or intensity of light exposure to the minimum required for this compound activation.

Quantitative Data Summary

Table 1: Illustrative Example of this compound Stability in DMEM at 37°C

ConditionTime (hours)% Remaining this compound (Hypothetical)
DMEM + 10% FBS (Light Exposed) 0100%
675%
1250%
2420%
DMEM + 10% FBS (Dark) 0100%
695%
1290%
2480%
DMEM without Serum (Light Exposed) 0100%
685%
1265%
2435%
DMEM without Serum (Dark) 0100%
698%
1296%
2492%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for researchers to quantify the stability of this compound in their specific cell culture medium and conditions.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Sterile filters

2. Preparation of this compound Standard Curve:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Perform serial dilutions of the stock solution in the cell culture medium of interest to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

  • These standards will be used to quantify the concentration of this compound in your experimental samples.

3. Sample Preparation for Stability Study:

  • Prepare a solution of this compound in your chosen cell culture medium (with or without serum, as required for your experiment) at the desired starting concentration.

  • Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point and condition to be tested (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubate the tubes under your experimental conditions (e.g., 37°C, with or without light exposure).

  • At each time point, take a sample and process it for HPLC analysis. If the medium contains serum, a protein precipitation step is necessary:

    • Add three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC analysis.

  • If the medium is serum-free, protein precipitation may not be necessary, but it is good practice to filter the sample through a 0.22 µm filter before injection into the HPLC.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase for separating hydrophobic compounds like this compound is a gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30-90% Acetonitrile (linear gradient)

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-30% Acetonitrile (return to initial conditions)

    • 35-40 min: 30% Acetonitrile (equilibration)

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: this compound has a strong absorbance in the visible range. Set the UV detector to a wavelength where this compound has a maximum absorbance (this may need to be determined empirically, but a starting point could be around 590 nm, based on its red color).

  • Injection Volume: Inject a standard volume (e.g., 20 µL) of your prepared standards and samples.

5. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound peak from the HPLC chromatograms against the known concentrations of your standards.

  • Use the standard curve to determine the concentration of this compound remaining in your experimental samples at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working prep_aliquots Aliquot for Time Points and Conditions prep_working->prep_aliquots incubate Incubate at 37°C prep_aliquots->incubate light Light Exposure incubate->light dark Dark (Control) incubate->dark sample Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) light->sample dark->sample protein_precip Protein Precipitation (if serum is present) sample->protein_precip centrifuge Centrifuge protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc HPLC Analysis collect_supernatant->hplc quantify Quantify Remaining This compound hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for determining this compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition receptor Receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Inactive PKC dag->pkc er Endoplasmic Reticulum ip3->er releases active_pkc Active PKC pkc->active_pkc downstream Downstream Signaling active_pkc->downstream ca2 Ca2+ ca2->pkc er->ca2 light Light calphostin This compound light->calphostin calphostin->pkc Inhibits (binds to regulatory domain)

Caption: Simplified PKC signaling pathway and this compound inhibition.

References

Calphostin C inactivation and reversal methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Calphostin C, with a specific focus on its inactivation and potential reversal methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] It functions by binding to the regulatory diacylglycerol (DAG)/phorbol ester binding site (C1 domain) of PKC.[3][4][5][6][7] This action is competitive and prevents the activation of PKC by its natural activators.[2][3] A critical and unique feature of this compound is that its inhibitory activity is dependent on exposure to light.[3]

Q2: Is the inhibition of PKC by this compound reversible?

A2: No, the inhibition of PKC by this compound is functionally irreversible upon photoactivation.[8][9] Exposure to light causes this compound to induce a site-specific, irreversible oxidative modification of PKC.[8][9] While the compound can be washed out before light exposure to prevent inhibition, once the photo-oxidative damage has occurred, the enzyme's activity cannot be restored.

Q3: How is this compound inactivated, and what is the role of light?

A3: this compound is a photosensitive molecule.[9] Its ability to inhibit PKC is activated by exposure to light, particularly ordinary fluorescent light.[3] In the dark, this compound has minimal inhibitory activity. The light-dependent mechanism involves the generation of reactive oxygen species, likely singlet oxygen, which leads to the irreversible oxidative inactivation of PKC.[9] Therefore, "inactivation" in the context of this compound refers to the light-triggered activation of its inhibitory function, which permanently inactivates its target, PKC.

Q4: Can the effects of this compound be reversed by washing it out of the experimental system?

A4: The reversal of this compound's effects depends on whether the compound has been exposed to light.

  • Before Light Exposure: If this compound is removed from the medium by washing the cells thoroughly before light exposure, its inhibitory effects can be prevented.

  • After Light Exposure: If the system has already been exposed to light in the presence of this compound, the resulting oxidative damage to PKC is irreversible.[9] Washing out the compound at this stage will not restore the function of the already-inactivated PKC molecules. It will, however, prevent the inactivation of any newly synthesized or previously unbound PKC upon subsequent light exposure.

Q5: What are the known off-target effects of this compound?

A5: While highly selective for PKC at its effective inhibitory concentrations, this compound can exhibit off-target effects, particularly at higher concentrations. These include:

  • Mitochondrial Electron Transport: It can inhibit succinate-dependent mitochondrial electron transport.[10]

  • ER Stress: It can induce endoplasmic reticulum (ER) stress, leading to the formation of cytoplasmic vacuoles and ultimately, caspase-dependent cell death.[8] This effect may not be mediated by PKC inhibition.[8]

  • PKC Activation: At high concentrations (>2 µM), this compound can paradoxically activate PKC in a light-dependent manner by generating singlet oxygen, which causes calcium leakage from the ER.[5]

  • Other Kinases: At concentrations significantly higher than its IC50 for PKC, it can inhibit other kinases like myosin light chain kinase, PKA, and PKG.

Q6: How should this compound be stored and handled?

A6: this compound should be protected from light. It is typically supplied as a lyophilized solid and should be stored at 2-8°C. For long-term storage, stock solutions prepared in DMSO can be aliquoted and frozen at -20°C or -80°C for up to one to six months, depending on the supplier's recommendation.[2] Always equilibrate solutions to room temperature before use and ensure any precipitate is fully dissolved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low PKC inhibition observed. Insufficient Light Exposure: this compound requires light for activation.[3]Ensure cells or enzymes are exposed to a consistent and adequate light source (e.g., standard fluorescent lab light) for a sufficient duration (e.g., 30-60 minutes) after incubation with the compound.[8]
Compound Degradation: Improper storage may lead to loss of activity.Store this compound protected from light at the recommended temperature. Use freshly prepared dilutions from a properly stored stock solution.
High levels of unexpected cell death. Cytotoxicity: this compound can be cytotoxic at concentrations higher than those needed for PKC inhibition.[3] This can be due to off-target effects like ER stress.[8]Perform a dose-response curve to determine the optimal concentration that inhibits PKC without causing excessive cell death. The IC50 for cytotoxicity is typically 5-fold higher than for PKC inhibition.[3]
Extended Light Exposure: Prolonged exposure to light can enhance cytotoxicity.Standardize the light exposure time. A 30-minute exposure is often sufficient.[8]
Inconsistent results between experiments. Variable Light Conditions: Differences in light intensity, distance from the light source, or duration of exposure can lead to variability.Standardize the photoactivation protocol. Use the same light source, maintain a consistent distance between the light source and the samples, and use a timer for exposure.[8]
Cell Density/Culture Conditions: The cellular response can vary with cell density and passage number.Maintain consistent cell seeding densities and use cells within a specific passage number range for all related experiments.
Effect observed in the dark control group. Accidental Light Exposure: The "dark" control may have been inadvertently exposed to ambient light during handling.Prepare and handle all dark control samples in a dark room or with plates wrapped in aluminum foil to ensure no premature photoactivation occurs.
Non-PKC Dependent Effects: At higher concentrations, this compound may have light-independent off-target effects.Lower the concentration of this compound to a range where it is more specific for PKC (e.g., around the IC50 of 50 nM).

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

Target ProteinIC50 ValueNotes
Protein Kinase C (PKC)50 nMHighly potent and selective.[1][2]
Myosin Light Chain Kinase>5 µMOver 100-fold less sensitive than PKC.
Protein Kinase G (PKG)>25 µMOver 500-fold less sensitive than PKC.
Protein Kinase A (PKA)>50 µMOver 1000-fold less sensitive than PKC.
p60v-src Protein Tyrosine Kinase>50 µMOver 1000-fold less sensitive than PKC.

Table 2: Experimental Conditions for this compound Photoactivation

ParameterRecommended ConditionSource
Light Source 30-W fluorescent light[8]
Distance from Source 3 inches[8]
Pre-incubation (Dark) 30 minutes at 37°C[8]
Light Exposure Duration 30 minutes[8]
Typical Concentration 30 - 100 nM[4][8]

Experimental Protocols

Protocol 1: Light-Dependent Inactivation of PKC in Cultured Cells

This protocol describes a general method for treating cultured cells with this compound to achieve light-dependent inhibition of PKC.

  • Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute the stock solution in pre-warmed culture medium to the final desired working concentration (e.g., 50 nM).

  • Dark Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. For the "dark" control, use a vehicle control (e.g., DMSO) medium. Incubate the cells in the dark (e.g., wrap plates in aluminum foil) for 30 minutes at 37°C.[8]

  • Photoactivation: Expose the designated plates to a standard fluorescent light source (e.g., a 30-W lamp at a distance of 3 inches) for 30 minutes.[8] Keep the "dark" control plates wrapped in foil in the same incubator to maintain temperature consistency.

  • Post-Incubation: After light exposure, return the plates to the incubator for the desired experimental duration.

  • Analysis: Harvest the cells for downstream analysis (e.g., Western blot for PKC substrate phosphorylation, cell viability assay).

Protocol 2: "Washout" Procedure to Prevent this compound Activity

This protocol is used to demonstrate that the inhibitory effect is dependent on the presence of this compound during light exposure.

  • Incubation: Treat cells with this compound-containing medium for 30 minutes in the dark, as described in Protocol 1, Step 3.

  • Washing: Following the dark incubation, remove the this compound-containing medium. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove the compound.

  • Medium Replacement: Add fresh, pre-warmed culture medium (without this compound) to the washed cells.

  • Light Exposure: Expose the cells to light as described in Protocol 1, Step 4.

  • Analysis: Compare the results to cells that were not washed before light exposure. A lack of PKC inhibition in the washed cells demonstrates the necessity of this compound's presence during photoactivation.

Diagrams and Workflows

CalphostinC_Mechanism CalC This compound (Inactive in Dark) PKC_Bound PKC-CalC Complex CalC->PKC_Bound Binds to C1 Domain (in dark) Light Fluorescent Light Light->PKC_Bound Photoactivation PKC_Inactive PKC (Regulatory Domain) PKC_Inactive->PKC_Bound ROS Reactive Oxygen Species (ROS) PKC_Bound->ROS Generates PKC_Oxidized Irreversibly Inactivated Oxidized PKC PKC_Bound->PKC_Oxidized ROS->PKC_Bound Oxidizes PKC DAG DAG / Phorbol Esters DAG->PKC_Inactive Normal Activation (Blocked)

Caption: Mechanism of light-dependent irreversible PKC inactivation by this compound.

CalphostinC_Workflow cluster_dark Dark Conditions start Start: Plate Cells prep Prepare this compound and Vehicle Solutions start->prep add_drug Add this compound / Vehicle to Cells prep->add_drug incubate_dark Incubate 30 min @ 37°C add_drug->incubate_dark wash Washout Group: Wash 2x with PBS incubate_dark->wash Optional Reversal Check expose_light Expose to Light (30 min) (Keep Dark Control Covered) incubate_dark->expose_light No Washout add_fresh_media Add Fresh Media wash->add_fresh_media add_fresh_media->expose_light incubate_exp Incubate for Experimental Period expose_light->incubate_exp end Endpoint Analysis (e.g., Viability, Western Blot) incubate_exp->end

Caption: Standard experimental workflow for this compound treatment and photoactivation.

CalphostinC_Concentration_Effects Concentration This compound Concentration Low_Conc Low Concentration (~50 nM) High_Conc High Concentration (>2 µM) PKC_Inhibition Specific, Irreversible PKC Inhibition Low_Conc->PKC_Inhibition Leads to PKC_Activation Paradoxical PKC Activation High_Conc->PKC_Activation Leads to ER_Stress ER Stress & Cytotoxicity High_Conc->ER_Stress Also causes

Caption: Concentration-dependent dual effects of this compound upon photoactivation.

References

Validation & Comparative

Unveiling the Specificity of Calphostin C for Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a pharmacological inhibitor's specificity is paramount. This guide provides an objective comparison of Calphostin C, a widely used Protein Kinase C (PKC) inhibitor, with alternative compounds, supported by experimental data and detailed protocols to aid in the critical evaluation of its use in research and drug discovery.

This compound, a naturally derived compound from the fungus Cladosporium cladosporioides, has long been utilized as a potent and highly selective inhibitor of Protein Kinase C (PKC). Its unique mechanism of action, which involves a light-dependent interaction with the regulatory domain of PKC, has set it apart from many other kinase inhibitors. This guide delves into the specifics of this compound's performance, offering a clear comparison with other inhibitors and presenting the necessary data for informed experimental design.

Comparison with Alternatives: Understanding this compound's Place in PKC Inhibition

This compound's primary advantage lies in its high selectivity for PKC over other protein kinases, such as Protein Kinase A (PKA) and tyrosine kinases.[1] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound interacts with the regulatory diacylglycerol (DAG) binding site, contributing to its specificity. However, it is not without its off-target effects and limitations.

Other commonly used PKC inhibitors include Gö6976 and Sotrastaurin. Gö6976 is a selective inhibitor for the conventional PKC isozymes (α, βI), while Sotrastaurin is a broader spectrum PKC inhibitor. The choice of inhibitor often depends on the specific research question and the PKC isoforms of interest.

A crucial characteristic of this compound is its photo-dependency . Its inhibitory activity is significantly enhanced upon exposure to fluorescent light, which can be a powerful tool for spatiotemporal control in experiments but also a critical factor to manage for consistent results.[2]

Supporting Experimental Data

The following table summarizes the inhibitory activity of this compound and its comparison with other kinase inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

InhibitorTarget KinaseIC50 (nM)Off-Target KinasesOff-Target IC50 (nM)Reference
This compound PKC50PKA, Tyrosine Kinases> 50,000[1]
L-type Ca2+ channelsPotent inhibition
Succinate-dependent mitochondrial electron transport110[3]
Gö6976PKCα7.9PKCδ, PKCε, PKCζ3100, 4400, >10000
PKCβI2.3
SotrastaurinPKCα0.94GSK3β26
PKCβ2.0
PKCθ0.6

Note: The inhibitory activity of this compound is light-dependent. The provided IC50 value for PKC is under light-activated conditions.

Detailed Experimental Protocols

Reproducibility in scientific research hinges on detailed and accurate methodologies. Below are the key experimental protocols for assessing this compound's specificity.

Protocol 1: In Vitro PKC Inhibition Assay

This protocol outlines the determination of this compound's IC50 value against PKC using a radiometric assay.

Materials:

  • Purified Protein Kinase C enzyme

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Lipid activator (e.g., Phosphatidylserine and Diacylglycerol)

  • Substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

  • Fluorescent light source

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, and substrate peptide.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only should be included.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Expose the reaction mixtures to a fluorescent light source for a defined period (e.g., 15-30 minutes) to activate this compound. A parallel set of reactions should be kept in the dark to assess light-dependency.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Protocol 2: Kinase Selectivity Profiling

To assess the broader selectivity of this compound, a kinase panel screening is recommended. This is often performed by specialized service providers.

General Workflow:

  • A library of purified, active kinases is arrayed in a multi-well plate format.

  • This compound is added to each well at one or more concentrations.

  • The kinase reactions are initiated by the addition of a suitable substrate and ATP (often at or near the Km for each kinase).

  • After a defined incubation period, the kinase activity is measured using a variety of detection methods (e.g., radiometric, fluorescence, or luminescence-based assays).

  • The percentage of inhibition for each kinase is calculated, providing a selectivity profile.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of PKC and the experimental workflow for assessing this compound's specificity.

G PKC Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Ca_release->PKC_inactive Activates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to Calphostin_C This compound ROS Reactive Oxygen Species Calphostin_C->ROS Generates Light Light Light->Calphostin_C ROS->PKC_inactive Inhibits (oxidative modification)

Caption: PKC signaling pathway and the light-dependent inhibitory mechanism of this compound.

G Experimental Workflow for this compound Specificity Validation cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Purified Kinase - this compound dilutions - Assay Buffer - Substrate & ATP setup Set up reactions in multi-well plate reagents->setup preincubation Pre-incubate with this compound setup->preincubation photoactivation Photo-activation (light exposure) preincubation->photoactivation initiation Initiate reaction with ATP photoactivation->initiation incubation Incubate at optimal temperature initiation->incubation termination Terminate reaction incubation->termination measurement Measure kinase activity (e.g., radioactivity, fluorescence) termination->measurement analysis Data analysis: - Calculate % inhibition - Determine IC50 values measurement->analysis comparison Compare with other kinases and inhibitors analysis->comparison

Caption: A streamlined workflow for determining the specificity of this compound.

Conclusion

This compound remains a valuable tool for studying PKC-mediated signaling pathways due to its high potency and unique mode of inhibition. Its photo-dependent nature offers a level of experimental control not available with many other inhibitors. However, researchers must be cognizant of its potential off-target effects, particularly on calcium channels and mitochondrial function, and design experiments with appropriate controls to ensure the observed effects are indeed PKC-dependent.[3] By carefully considering the comparative data and adhering to detailed experimental protocols, the scientific community can continue to leverage the unique properties of this compound to unravel the complexities of cellular signaling.

References

Calphostin C: A Comparative Guide to its Kinase Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Calphostin C is a well-established and potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. Its unique mechanism of action, involving light-dependent inhibition at the regulatory diacylglycerol (DAG) binding site, has made it a valuable tool in dissecting PKC-mediated signaling pathways. However, a comprehensive understanding of its kinase selectivity and potential off-target effects is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's interaction with other kinases and highlights its significant cross-reactivity with other enzyme families.

Kinase Inhibition Profile of this compound

This compound exhibits high potency and selectivity for PKC. Its inhibitory concentration (IC50) for PKC is in the low nanomolar range, while its effect on other kinases is significantly weaker, often requiring micromolar concentrations to achieve similar inhibition.

Kinase TargetIC50 (µM)Notes
Protein Kinase C (PKC) 0.05 High potency inhibitor. Interacts with the regulatory domain.[1][2][3][4][5][6]
cAMP-dependent Protein Kinase (PKA)> 50Low to negligible inhibition.[1][6]
Tyrosine-specific Protein Kinase> 50Low to negligible inhibition.[1]
Myosin Light Chain Kinase (MLCK)> 5Weak inhibition observed at higher concentrations.
Protein Kinase G (PKG)> 25Very weak inhibition.
p60-src> 50Negligible inhibition.

Off-Target Profile: Inhibition of Phospholipase D

A critical consideration when using this compound is its potent, PKC-independent inhibition of Phospholipase D (PLD) isoforms PLD1 and PLD2. The IC50 for PLD inhibition is approximately 100 nM, a concentration at which PKC is also significantly inhibited. This off-target activity can complicate the interpretation of cellular studies, as PLD is a key enzyme in generating the second messenger phosphatidic acid (PA), which has its own downstream signaling effects.

Off-Target EnzymeIC50 (µM)Notes
Phospholipase D1 (PLD1) ~0.1 Potent inhibition, independent of PKC activity.
Phospholipase D2 (PLD2) ~0.1 Potent inhibition, independent of PKC activity.

Experimental Methodologies

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against PKC.

Materials:

  • Purified PKC enzyme

  • PKC-specific substrate peptide (e.g., a peptide derived from MARCKS protein)

  • This compound

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of this compound.

  • Activate PKC: In a microcentrifuge tube, combine the assay buffer, PS/DAG vesicles, and purified PKC enzyme.

  • Inhibitor Incubation (Light Dependent): Add the diluted this compound or vehicle control to the PKC mixture. Crucially, expose the samples to a light source (e.g., a fluorescent lamp) for a defined period (e.g., 15-30 minutes) to activate the inhibitory properties of this compound.

  • Initiate Kinase Reaction: Start the phosphorylation reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Signaling Pathway Interactions

The following diagrams illustrate the primary signaling pathway targeted by this compound and a key off-target pathway that researchers should be aware of.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Substrate->Response CalphostinC This compound (Light Activated) CalphostinC->PKC Inhibits

Caption: Canonical PKC signaling pathway and the point of inhibition by this compound.

CalphostinC_Off_Target_Pathway cluster_membrane Membrane cluster_cytosol Cytosol PLD PLD1 / PLD2 PC Phosphatidylcholine (PC) PLD->PC Hydrolyzes PA Phosphatidic Acid (PA) PC->PA Downstream PA-mediated Signaling (e.g., mTOR activation, vesicular trafficking) PA->Downstream CalphostinC This compound CalphostinC->PLD Inhibits

Caption: Off-target inhibition of Phospholipase D (PLD) by this compound.

Experimental_Workflow A 1. Prepare Kinase Reaction Mix (PKC, Buffer, Activators) B 2. Add this compound Dilutions A->B C 3. Light Activation B->C D 4. Initiate Reaction with Substrate & [γ-³²P]ATP C->D E 5. Incubate at 30°C D->E F 6. Spot onto Phosphocellulose Paper E->F G 7. Wash to Remove Free [γ-³²P]ATP F->G H 8. Scintillation Counting G->H I 9. Data Analysis (IC50 Determination) H->I

Caption: Workflow for an in vitro kinase inhibition assay with this compound.

Conclusion

This compound remains a potent and highly selective inhibitor of Protein Kinase C, making it a valuable research tool. However, investigators must be cognizant of its light-dependent mechanism of action and its significant off-target inhibitory effect on Phospholipase D. When designing experiments and interpreting data, it is crucial to consider the potential contributions of PLD inhibition to the observed cellular phenotype. The use of appropriate controls, such as performing experiments in the dark or using alternative PKC inhibitors with different mechanisms of action, can help to dissect the specific roles of PKC in the biological processes under investigation.

References

The Unseen Player: Calphostin C as a Rigorous Negative Control in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase research, the quest for specific and reliable experimental outcomes is paramount. The judicious use of controls is a cornerstone of robust assay design, and in the realm of protein kinase C (PKC) inhibition, Calphostin C presents a unique and powerful tool. This guide provides a comprehensive comparison of this compound as a negative control in kinase assays, evaluating its performance against common alternatives and offering supporting experimental data and protocols.

This compound: A Light-Dependent Switch for Kinase Inhibition

This compound, a natural product derived from the fungus Cladosporium cladosporioides, is a potent and highly selective inhibitor of Protein Kinase C (PKC)[1]. Its mechanism of action is what sets it apart as an exceptional negative control. Unlike the majority of kinase inhibitors that compete with ATP at the catalytic site, this compound targets the regulatory diacylglycerol (DAG) binding site of PKC[1]. Crucially, its inhibitory activity is strictly light-dependent. In the absence of light, this compound is largely inactive, providing a near-perfect baseline for assessing PKC-specific effects.

Upon exposure to fluorescent light, this compound becomes photoactivated, leading to the generation of reactive oxygen species that irreversibly modify the DAG-binding site of PKC, thereby inhibiting its function. This light-induced "on/off" switch allows researchers to dissect PKC-specific signaling pathways with a high degree of precision.

Performance Comparison: this compound vs. Alternative Kinase Inhibitors

The ideal negative control in a kinase assay should be structurally similar to the active inhibitor but lack its inhibitory activity. This helps to account for any off-target effects or non-specific interactions of the chemical scaffold. The unique photo-dependent nature of this compound allows it to serve as its own negative control.

InhibitorTarget(s)Mechanism of ActionSuitability as a Negative Control
This compound (Dark) InactivePhoto-dependent inhibition of PKCExcellent; same molecule as the active inhibitor, controlling for off-target effects.
Staurosporine Broad-spectrum kinase inhibitorATP-competitivePoor; highly promiscuous, making it difficult to attribute effects to a single kinase.
Bisindolylmaleimide I (GF109203X) PKCα, βI, βII, γ, GSK-3ATP-competitiveModerate; more selective than Staurosporine, but still has off-target effects.
Ro 31-8220 Pan-PKC, MAPKAP-K1b, MSK1, S6K1, GSK3βATP-competitiveModerate; potent PKC inhibitor with known off-target activities.
Enzastaurin PKCβ selective, also inhibits other AGC family kinasesATP-competitiveGood; relatively selective for PKCβ, but off-target effects on other kinases exist.
Ruboxistaurin PKCβ1 and PKCβ2 selectiveATP-competitiveGood; highly selective for PKCβ isoforms, but may not control for all scaffold-related off-target effects.
Kinase Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of this compound and Staurosporine

KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)
PKCα 502[2]
PKCγ -5[2]
PKCη -4[2]
PKA >50,00015[2]
PKG >50,00018[2]
MLCK >50,00021[2]
CaMKII >50,00020[2]
v-Src >50,0006[2]

Data for a comprehensive kinase panel for this compound is not widely available, reflecting its high specificity for PKC.

Table 2: IC50 Values of Bisindolylmaleimides and Other Selective Inhibitors

KinaseGF109203X IC50 (nM)Ro 31-8220 IC50 (nM)Enzastaurin IC50 (nM)Ruboxistaurin IC50 (nM)
PKCα 8.45[3][4]39-
PKCβI 1824[3][4]64.7[5][6]
PKCβII -14[3][4]65.9[5][6]
PKCγ 21027[3][4]83-
PKCδ 132---
PKCε 580024[3][4]110-
PKCζ ----
GSK3β -38[7]--
MAPKAP-K1b -3[7]--
MSK1 -8[7]--
S6K1 -15[7]--

Experimental Protocols

Using this compound as a Negative Control in a Kinase Assay

This protocol provides a general framework for utilizing this compound as a negative control in an in vitro kinase assay. Specific conditions may need to be optimized for the particular kinase and substrate being investigated.

Materials:

  • Purified active Protein Kinase C

  • Kinase-specific substrate

  • This compound solution (in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or fluorescently labeled ATP

  • Phosphocellulose paper or other means of separating substrate from ATP

  • Scintillation counter or fluorescence plate reader

  • Two identical sets of reaction tubes or plates

Procedure:

  • Preparation of "Dark" and "Light" Conditions: Designate one set of reaction vessels for "dark" conditions (negative control) and the other for "light" conditions (active inhibition). Wrap the "dark" set in aluminum foil to prevent light exposure.

  • Reaction Setup (in parallel for "dark" and "light" sets):

    • To each reaction vessel, add the kinase assay buffer, purified PKC enzyme, and the specific substrate.

    • Add this compound solution to the desired final concentration to the appropriate wells. Include a vehicle control (DMSO) in separate wells for both "dark" and "light" conditions.

    • Pre-incubate the reactions for 10 minutes at room temperature.

  • Photoactivation (for "light" set only): Expose the "light" set of reaction vessels to a standard laboratory fluorescent light source at a close distance (e.g., 10-15 cm) for 15-30 minutes. Keep the "dark" set wrapped in foil during this time.

  • Initiation of Kinase Reaction: Initiate the kinase reaction in both "dark" and "light" sets by adding [γ-³²P]ATP or fluorescently labeled ATP.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).

  • Termination and Detection:

    • Stop the reactions by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated ATP, or by using another appropriate method.

    • Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.

  • Data Analysis: Compare the kinase activity in the "dark" (this compound-treated) wells to the vehicle control (dark) to assess any light-independent effects of the compound. Compare the kinase activity in the "light" (this compound-treated) wells to the vehicle control (light) to determine the extent of PKC inhibition. A significant reduction in kinase activity only in the "light" condition confirms a PKC-specific effect.

Visualizing the Concepts

Signaling Pathway of PKC Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates ER Endoplasmic Reticulum IP3->ER Ca2+ release PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Calphostin_C_dark This compound (Dark) Calphostin_C_light This compound (Light Activated) Calphostin_C_dark->Calphostin_C_light Light Calphostin_C_light->PKC_inactive Binds to regulatory domain

Caption: PKC signaling and this compound inhibition.

Experimental Workflow for Using this compound as a Negative Control

G cluster_light start Start prep Prepare two identical reaction sets start->prep dark Set 1: 'Dark' (Negative Control) Wrap in foil prep->dark light Set 2: 'Light' (Active Inhibition) prep->light add_reagents Add kinase, substrate, This compound / Vehicle dark->add_reagents start_reaction Add ATP to both sets light->add_reagents pre_incubate Pre-incubate 10 min add_reagents->pre_incubate photoactivate Expose 'Light' set to fluorescent light (15-30 min) pre_incubate->photoactivate photoactivate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect phosphorylation incubate->stop_reaction analyze Analyze and compare data stop_reaction->analyze

Caption: Kinase assay workflow with this compound.

Decision Tree for Selecting a Kinase Inhibitor Negative Control

Caption: Selecting a kinase inhibitor negative control.

Conclusion: The Power of a Controlled Experiment

The unique light-dependent mechanism of this compound makes it an unparalleled tool for dissecting PKC-specific signaling events. By serving as its own internal negative control, it allows researchers to confidently attribute observed effects to the inhibition of PKC, minimizing the confounding variables of off-target effects that plague many traditional kinase inhibitors. While more selective ATP-competitive inhibitors are valuable tools, the elegant simplicity and rigor of using this compound in both its "dark" and "light" states provide a gold standard for negative control in the study of Protein Kinase C. For researchers dedicated to the highest standards of experimental validity, this compound is an indispensable reagent in the kinase inhibitor toolbox.

References

Staurosporine vs. Calphostin C: A Comparative Guide to Their Effects on Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the modulation of cell adhesion by small molecules is a critical area of research, with profound implications for cancer biology, immunology, and developmental biology. Among the vast arsenal of kinase inhibitors, staurosporine and calphostin C have been instrumental in dissecting the signaling pathways governing cell adhesion. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their experimental design and interpretation.

At a Glance: Key Differences

FeatureStaurosporineThis compound
Primary Target Broad-spectrum kinase inhibitor (inhibits PKC, PKA, PKG, and others)Potent and specific Protein Kinase C (PKC) inhibitor
Mechanism of Action Competes with ATP on the catalytic domain of kinasesInteracts with the regulatory diacylglycerol (DAG) binding site of PKC
Effect on Cell Adhesion Complex and context-dependent: can inhibit or promote cell adhesionGenerally inhibitory, particularly in PKC-dependent adhesion processes
Specificity LowHigh for PKC
Common Applications in Adhesion Studies Investigating the general role of phosphorylation in adhesion; inducing focal adhesion disassemblyElucidating the specific role of PKC in cell adhesion

Quantitative Analysis of Inhibitor Effects on Cell Adhesion

The following tables summarize the dose-dependent effects of staurosporine and this compound on cell adhesion across various cell lines and experimental contexts.

Staurosporine: Dose-Response Data
Cell LineAdhesion ContextSubstrateEffective ConcentrationObserved EffectCitation
U937 (human monoblastoid)Homotypic aggregation-12–200 nMInduction of aggregation[1][2]
Porcine Aortic Endothelial Cells (PAEC)Focal adhesion disruption-10-100 nMInhibition of FAK phosphorylation and focal adhesion disruption[3][4]
A549 (human lung adenocarcinoma)Cell-matrix adhesionMatrigel10-100 nmol/LInhibition of adhesion (50% at 10 nmol/L, 74% at 100 nmol/L)[5]
KG-1 (human acute myelogenous leukemia)Cell-matrix adhesionFibronectin fragment (GST-CS1)≥ 1 nMIncreased cell adhesion[6]
This compound: Dose-Response Data
Cell LineAdhesion ContextSubstrateIC50 / Effective ConcentrationObserved EffectCitation
B16a (murine melanoma)Adhesion to endotheliumMurine pulmonary-microvessel endothelial-cell monolayerSub-micromolar IC50Dose-dependent decrease in adhesion[7]
MDA-MB-435 (human breast carcinoma)cis-PUFA-stimulated adhesionCollagen IVDose-dependent inhibitionInhibition of stimulated cell adhesion[8]

Signaling Pathways and Mechanisms of Action

Staurosporine and this compound, despite both being potent inhibitors of PKC, exert their effects on cell adhesion through distinct and overlapping signaling pathways.

Staurosporine's Pleiotropic Effects

Staurosporine's broad specificity leads to a complex array of cellular responses. Its effect on cell adhesion is not solely dependent on PKC inhibition but also involves other kinases that regulate the cytoskeleton and focal adhesions.

In some cell types, such as endothelial cells, staurosporine induces the dephosphorylation of Focal Adhesion Kinase (FAK) at multiple tyrosine residues, leading to the disassembly of focal adhesions and subsequent cell detachment and apoptosis.[3][4] This highlights a PKC-independent mechanism of action.

Conversely, in U937 cells, staurosporine induces homotypic aggregation by paradoxically activating multiple kinase pathways, including conventional and novel PKC isoforms, as well as the ERK and p38 MAP kinase pathways.[1][2] This suggests a dysregulation of signaling cascades leading to an adhesive phenotype.

staurosporine_effects cluster_inhibitory Inhibitory Effects (e.g., Endothelial Cells) cluster_promoting Promoting Effects (e.g., U937 Cells) staurosporine1 Staurosporine unknown_kinase Other Kinase(s) staurosporine1->unknown_kinase inhibits fak FAK unknown_kinase->fak dephosphorylates focal_adhesion Focal Adhesion Disassembly fak->focal_adhesion inhibition Inhibition of Adhesion focal_adhesion->inhibition staurosporine2 Staurosporine pkc_novel Conventional & Novel PKCs staurosporine2->pkc_novel activates erk_p38 ERK & p38 staurosporine2->erk_p38 activates adhesion_molecules Adhesion Molecule Activation pkc_novel->adhesion_molecules erk_p38->adhesion_molecules promotion Promotion of Homotypic Adhesion adhesion_molecules->promotion

Fig. 1: Dual effects of staurosporine on cell adhesion.
This compound's Specific PKC Inhibition

This compound's high specificity for PKC allows for a more targeted investigation of this kinase's role in cell adhesion. It inhibits PKC by interacting with its regulatory domain, a mechanism distinct from staurosporine's ATP-competitive inhibition.[9]

In instances where cell adhesion is driven by PKC activation, such as the adhesion of metastatic melanoma cells to the endothelium, this compound effectively blocks this process in a dose-dependent manner.[7] This makes it a valuable tool for studying PKC-mediated metastatic events.

calphostin_c_effect calphostin_c This compound pkc Protein Kinase C (PKC) calphostin_c->pkc inhibits inhibited_adhesion Inhibited Cell Adhesion adhesion_proteins Adhesion-related Proteins pkc->adhesion_proteins phosphorylates cell_adhesion Cell Adhesion adhesion_proteins->cell_adhesion cell_adhesion->inhibited_adhesion is blocked

Fig. 2: this compound's inhibitory effect on PKC-mediated cell adhesion.

Experimental Protocols

Below are generalized protocols for cell adhesion assays that can be adapted for studying the effects of staurosporine and this compound.

General Cell-Matrix Adhesion Assay

This protocol describes a static adhesion assay to quantify the attachment of cells to an extracellular matrix (ECM) protein-coated surface.

cell_adhesion_protocol start Start coat_plate Coat 96-well plate with ECM protein (e.g., fibronectin, collagen) overnight at 4°C. start->coat_plate block_plate Block non-specific binding sites with BSA for 1 hour at 37°C. coat_plate->block_plate prepare_cells Prepare cell suspension in serum-free media. Pre-treat with staurosporine, this compound, or vehicle control for desired time. block_plate->prepare_cells seed_cells Seed cells onto the coated and blocked plate. Incubate for 30-60 minutes at 37°C. prepare_cells->seed_cells wash_plate Gently wash away non-adherent cells with PBS. seed_cells->wash_plate quantify_adhesion Quantify adherent cells using Crystal Violet staining or a fluorescence-based assay (e.g., Calcein AM). wash_plate->quantify_adhesion analyze_data Read absorbance or fluorescence and calculate the percentage of adherent cells relative to control. quantify_adhesion->analyze_data end End analyze_data->end

Fig. 3: Workflow for a typical cell-matrix adhesion assay.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., fibronectin, collagen, laminin)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Staurosporine and/or this compound

  • Cell line of interest

  • Crystal Violet solution or Calcein AM

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein solution and incubate overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation and Treatment: Harvest cells and resuspend in serum-free medium. Treat the cells with various concentrations of staurosporine, this compound, or a vehicle control for the desired pre-incubation time.

  • Seeding: Wash the blocked plate with PBS and add the treated cell suspension to the wells. Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Carefully remove the medium and gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Crystal Violet: Fix the adherent cells with methanol, stain with Crystal Violet, wash, and then solubilize the dye. Read the absorbance at ~570 nm.

    • Calcein AM: Incubate the cells with Calcein AM, which is converted to a fluorescent product by live, adherent cells. Read the fluorescence at an excitation of ~485 nm and emission of ~520 nm.

  • Analysis: Calculate the percentage of cell adhesion for each treatment group relative to the vehicle control.

Homotypic Cell Aggregation Assay

This protocol is suitable for assessing the induction of cell-cell adhesion in a suspension cell line, such as U937 cells with staurosporine treatment.[1]

Materials:

  • Suspension cell line (e.g., U937)

  • Complete culture medium

  • Staurosporine

  • 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

  • Treatment: In a 96-well round-bottom plate, add the cell suspension and the desired concentrations of staurosporine or vehicle control.

  • Incubation: Incubate the plate at 37°C for the desired time course (e.g., 2-24 hours).

  • Quantification:

    • Gently resuspend the cells in each well.

    • Take an aliquot and count the total number of cells and the number of single, unaggregated cells using a hemocytometer.

    • The number of aggregated cells is the difference between the total cell count and the single-cell count.

  • Analysis: Calculate the percentage of aggregation for each treatment condition.

Conclusion

Staurosporine and this compound are powerful tools for investigating the role of protein kinases in cell adhesion. The choice between these two inhibitors should be guided by the specific research question. This compound is the preferred choice for studies aiming to specifically dissect the role of PKC in adhesion, owing to its high specificity. Staurosporine, with its broad-spectrum activity, is useful for identifying processes that are regulated by a wider range of kinases or for inducing more complex cellular responses such as focal adhesion disassembly and apoptosis. Researchers should be mindful of staurosporine's off-target effects and interpret the results accordingly. By understanding their distinct mechanisms of action and utilizing appropriate experimental protocols, researchers can effectively leverage these inhibitors to unravel the complex signaling networks that govern cell adhesion.

References

Unveiling the Potency of Calphostin C: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calphostin C's performance against other protein kinase C (PKC) inhibitors, supported by experimental data. We delve into the correlation between its laboratory and whole-organism efficacy, offering insights into its therapeutic potential.

This compound is a potent and specific inhibitor of protein kinase C (PKC), a family of enzymes pivotal in various cellular signaling pathways. Its efficacy has been demonstrated in both isolated cellular systems (in vitro) and living organisms (in vivo). A crucial aspect of preclinical drug development is establishing a correlation between these two settings to predict clinical outcomes. This guide synthesizes available data to illuminate the in vitro and in vivo correlation of this compound's activity and compares it with other notable PKC inhibitors.

Quantitative Comparison of PKC Inhibitors

The following table summarizes the in vitro potency of this compound and its key alternatives, Gö6976 and H7. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)Selectivity
This compound Protein Kinase C (PKC)50[1]Highly specific for PKC; interacts with the regulatory domain.[1]
Gö6976 PKCα, PKCβ12.3 - 6.2Selective for Ca2+-dependent PKC isoforms.[2]
H7 Protein Kinase C (PKC)-Also inhibits cyclic nucleotide-dependent protein kinases.

In Vitro vs. In Vivo Activity: Bridging the Gap

Establishing a direct quantitative in vitro-in vivo correlation (IVIVC) for enzyme inhibitors like this compound is a complex endeavor that is not always explicitly established in publicly available research. However, by comparing the effective concentrations in vitro with the pharmacokinetic data from in vivo studies, a qualitative correlation can be inferred.

In vitro, this compound demonstrates potent anti-leukemic activity.[3] In a study using NALM-6 leukemia cells, treatment with 5 µM this compound resulted in an intracellular exposure level (AUC0-6h) of 257 µM x h.[3]

In vivo pharmacokinetic studies in mice provide context for these in vitro findings. Following a single non-toxic intraperitoneal injection of 40 mg/kg this compound, the peak plasma concentration (Cmax) reached was 2.9 µM.[3][4] This concentration is significantly higher than the IC50 value of 50 nM, suggesting that therapeutically relevant concentrations can be achieved in a living system at non-toxic doses. The drug was absorbed relatively quickly with an absorption half-life of 24.2 minutes and was cleared with an elimination half-life of 91.3 minutes.[3][4] These pharmacokinetic parameters indicate that this compound can reach and maintain concentrations in the body that are effective at inhibiting PKC, as predicted by its in vitro potency.

The potent anti-tumor activity of this compound observed in vivo is attributed to its ability to inhibit PKC.[1] Furthermore, studies have shown that both this compound and another PKC inhibitor, H7, can inhibit the proliferation and DNA synthesis of neuroblastoma cells in vitro.[5] Specifically, this compound was found to block cells in the G0/G1 phase of the cell cycle.[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

PKC_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ IP3->Ca releases Ca->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->CellularResponse CalphostinC This compound CalphostinC->PKC inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BiochemicalAssay Biochemical Assay (e.g., Kinase Activity Assay) Determine IC50 CellBasedAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) Determine Cellular Potency BiochemicalAssay->CellBasedAssay PK_Study Pharmacokinetic Study (e.g., in mice) Determine Cmax, T1/2 CellBasedAssay->PK_Study IVIVC In Vitro-In Vivo Correlation Analysis CellBasedAssay->IVIVC Efficacy_Study Efficacy Study (e.g., Tumor Xenograft Model) Measure Tumor Growth Inhibition PK_Study->Efficacy_Study Efficacy_Study->IVIVC

Caption: General experimental workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

While specific, detailed protocols for every cited experiment are proprietary to the conducting laboratories, this section outlines the general methodologies for key assays used in the evaluation of this compound and other PKC inhibitors.

In Vitro PKC Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of PKC by 50%.

General Procedure:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a PKC enzyme source (purified or from cell lysates), a specific peptide substrate for PKC, and a lipid activator (e.g., phosphatidylserine and diacylglycerol).

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-32P]ATP), to the mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is often done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living animal model.

General Procedure:

  • Cell Culture: Human tumor cells (e.g., NALM-6 leukemia cells) are cultured in vitro under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cultured tumor cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test inhibitor (e.g., this compound) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors may be excised and weighed.

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.

References

Independent Validation of Calphostin C as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific protein kinase C (PKC) inhibitor is critical for the accurate interpretation of experimental results. This guide provides an objective comparison of Calphostin C with other commonly used PKC inhibitors, supported by experimental data and detailed protocols to aid in the validation of these research tools.

This compound is a potent and highly selective inhibitor of protein kinase C (PKC) that functions by interacting with the regulatory domain of the enzyme.[1][2][3] Its unique mechanism of action, which is dependent on light activation, distinguishes it from many other PKC inhibitors that are ATP-competitive.[4][5] This guide will compare this compound to other widely used PKC inhibitors, namely Gö6976 and Bisindolylmaleimide I, to provide a comprehensive overview of their respective strengths and weaknesses.

Comparative Performance of PKC Inhibitors

The efficacy and specificity of a kinase inhibitor are paramount. The following table summarizes the key quantitative data for this compound and its alternatives.

InhibitorMechanism of ActionTarget PKC IsoformsIC50 (PKC)Off-Target Effects
This compound Acts on the regulatory domain, competing with diacylglycerol and phorbol esters.[1] Light-dependent for activation.[4][5]Broad specificity for PKC isoforms.[6]50 nM[1][3][4][7]At higher concentrations, can inhibit myosin light chain kinase (>5 µM), PKA (>50 µM), and p60v-src (>50 µM).[1] Also inhibits phospholipase D1 and D2 (IC50 = 100 nM).[8] Can induce apoptosis and ER stress.[9] At high concentrations, may paradoxically activate PKC through singlet oxygen production.[9][10]
Gö6976 ATP-competitive inhibitor.[11]Selective for Ca2+-dependent conventional PKC isoforms (PKCα, PKCβ1).[11][12]2.3 nM (PKCα), 6.2 nM (PKCβ1)[11]Inhibits PKD (IC50 = 20 nM), Jak2, FLT3, TrkA, and TrkB.[11] Can abrogate S and G2 cell cycle checkpoints by inhibiting Chk1 and/or Chk2.[13][14][15]
Bisindolylmaleimide I (GF109203X) Cell-permeable, reversible, ATP-competitive inhibitor.[16]Broadly inhibits several PKC isoforms including α, βI, βII, γ, δ, and ε.[17][18]16-20 nM for PKCα, βI, βII, and γ.[16][19]Known to inhibit GSK-3.[16][17] Can also inhibit other kinases such as Ste20-related kinase and cyclin-dependent kinase 2 (CDK2).[20] May also inhibit p90RSK.[21]

Signaling Pathway and Experimental Validation

Understanding the PKC signaling pathway is crucial for designing experiments to validate inhibitor efficacy. The following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for inhibitor validation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive binds & activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Ligand Ligand Ligand->GPCR

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment (e.g., this compound) Cell_Culture->Inhibitor_Treatment PKC_Activator PKC Activator (e.g., PMA) Inhibitor_Treatment->PKC_Activator Lysate_Prep Cell Lysis & Protein Quantification PKC_Activator->Lysate_Prep Kinase_Assay In Vitro Kinase Assay Lysate_Prep->Kinase_Assay Western_Blot Western Blot (p-Substrate/Total Substrate) Lysate_Prep->Western_Blot Data_Analysis Data Analysis (IC50 determination) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy Data_Analysis->Conclusion

Caption: Workflow for validating a PKC inhibitor's efficacy.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC in the presence of an inhibitor.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-32P]ATP

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, lipid activator, and PKC substrate peptide.

  • Add the PKC inhibitor (e.g., this compound) at various concentrations to the reaction mixture.

  • Initiate the reaction by adding purified PKC enzyme and [γ-32P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Downstream PKC Signaling

This method assesses the ability of an inhibitor to block the phosphorylation of a known PKC substrate in a cellular context.

Materials:

  • Cell line of interest

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • PKC inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against a phosphorylated PKC substrate (e.g., phospho-MARCKS) and the total form of the substrate.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the PKC inhibitor for a specified time (e.g., 1 hour). For this compound, ensure exposure to light.

  • Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal loading.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.[22][23][24]

Conclusion

This compound remains a valuable and highly specific tool for studying PKC signaling, particularly due to its unique mechanism of targeting the regulatory domain.[1][2][3] Its light-dependent nature offers a level of experimental control not available with ATP-competitive inhibitors.[4][5] However, researchers must be cognizant of its potential off-target effects, especially at higher concentrations, and the necessity of light for its activity.[8][9][10]

In contrast, Gö6976 and Bisindolylmaleimide I offer potent, ATP-competitive inhibition with differing isoform selectivities.[11][12][16] Their primary drawback is the potential for off-target inhibition of other kinases, which should be carefully considered when interpreting experimental outcomes.[13][14][15][20][21] The choice of inhibitor should be guided by the specific PKC isoforms of interest and the experimental system being used. Independent validation using the protocols outlined above is strongly recommended to ensure the reliability and specificity of the chosen research tool.

References

Safety Operating Guide

Proper Disposal of Calphostin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and regulatory compliance necessitates the proper handling and disposal of all chemical reagents, including potent, biologically active compounds like Calphostin C. As a specific inhibitor of protein kinase C (PKC), this compound is a valuable tool in research, but its disposal requires adherence to strict protocols to mitigate risks to personnel and the environment.[1][2][3][4] Due to its potent biological effects, potential antineoplastic properties, and conflicting data on its environmental hazards, this compound and all materials contaminated with it should be managed as hazardous chemical waste.[1][5][6]

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in research and drug development settings.

Immediate Safety and Handling Profile

Before handling or disposal, it is crucial to be aware of the key safety characteristics of this compound. While some safety data sheets (SDS) do not classify it as a hazardous mixture, others advise caution, noting it may be harmful if inhaled, swallowed, or absorbed through the skin.[6][7] Therefore, a conservative approach is essential.

PropertyDataCitations
Appearance Dark red solid.[7]
Common Solvents Soluble in Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][7]
Chemical Stability Its inhibitory activity is light-dependent; it should be protected from light.[1][7]
Storage Store at -20°C in a tightly sealed container.[8]
Primary Hazards Potent Protein Kinase C (PKC) inhibitor. May cause skin, eye, and respiratory irritation.[1][7]
Environmental Hazard Water Hazard Class (WGK) data is conflicting, ranging from slightly to severely hazardous to water. Treat as hazardous to aquatic life.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of solid this compound, solutions containing it, and contaminated laboratory materials.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling this compound waste. This includes:

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses[8]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[5][9][10] Do not mix incompatible waste streams.

  • Solid this compound Waste: Includes expired or unused powder, contaminated gloves, weigh boats, pipette tips, and other disposables.[11]

  • Liquid this compound Waste: Includes solutions of this compound in solvents like DMSO or ethanol. Keep different solvent wastes separate (e.g., halogenated vs. non-halogenated).

  • Empty Containers: Original vials that once held this compound.

Step 3: Waste Collection and Containment
  • Solid Waste: Place all solid waste into a designated, durable, and sealable hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled.

  • Liquid Waste: Pour liquid waste into a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass solvent bottle).[9][11] Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[11] Keep the container tightly sealed when not actively adding waste.

Step 4: Labeling Hazardous Waste

Properly labeling waste containers is a legal requirement and essential for safety. The label must be clearly visible and include:

  • The words "Hazardous Waste"

  • The full, unabbreviated name of the chemical(s) (e.g., "this compound," "Dimethyl Sulfoxide")

  • The approximate percentage or concentration of each component

  • The date accumulation started

  • The relevant hazard characteristics (e.g., "Toxic," "Combustible Solid")

Step 5: Decontamination of Empty Vials

Containers that held this compound must be decontaminated before they can be considered non-hazardous.[5][10]

  • Rinse the empty vial three times with a small amount of a suitable solvent (e.g., ethanol or the solvent used to prepare solutions).

  • Collect all rinsate (the rinse solvent) and add it to the appropriate liquid hazardous waste container.[5][10]

  • After triple-rinsing, deface or remove the original label to prevent confusion.[5]

  • Dispose of the rinsed vial according to your institution's policy for decontaminated glassware or plastic.

Step 6: Temporary Storage in the Laboratory

Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from drains and sources of ignition.

  • Equipped with secondary containment, such as a spill tray, to contain any potential leaks.[5][9]

Step 7: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste via standard trash or by pouring it down the drain.[5][12] Your EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, likely via high-temperature incineration.[11][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams.

CalphostinC_Disposal_Workflow start_end start_end process process decision decision waste_cat waste_cat final_step final_step start Start: Identify this compound Waste waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Powder, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, Ethanol, etc.) waste_type->liquid_waste Liquid container_waste Empty Original Container waste_type->container_waste Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (≤90% full) liquid_waste->collect_liquid decontaminate Triple-rinse with appropriate solvent container_waste->decontaminate store Store sealed containers in secondary containment in a designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect rinsate into liquid waste container decontaminate->collect_rinsate dispose_container Deface label & dispose of rinsed container per institutional policy collect_rinsate->dispose_container dispose_container->store If container is still managed as waste contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) store->contact_ehs end_point End: Compliant Disposal contact_ehs->end_point

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.